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  • Product: N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
  • CAS: 304887-35-2

Core Science & Biosynthesis

Foundational

N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide: Structural Dynamics, Synthesis, and Pharmacological Profiling

Executive Summary The rational design of multi-target directed ligands (MTDLs) is a cornerstone of modern drug discovery. Among privileged scaffolds, the 2-oxo-2H-chromene (coumarin) nucleus stands out due to its rigid,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of multi-target directed ligands (MTDLs) is a cornerstone of modern drug discovery. Among privileged scaffolds, the 2-oxo-2H-chromene (coumarin) nucleus stands out due to its rigid, planar geometry and high lipophilicity, which allow it to intercalate into diverse enzymatic pockets. N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a highly specialized coumarin derivative characterized by an ortho-fluorinated phenyl ring attached via a carboxamide linker.

This whitepaper provides an in-depth technical analysis of this compound, detailing the causality behind its synthetic methodologies and its broad-spectrum pharmacological profile. By bridging structural chemistry with biological efficacy, this guide serves as an authoritative resource for researchers developing targeted therapies in oncology and neuropharmacology.

Structural Chemistry & Physicochemical Rationale

The pharmacological versatility of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is dictated by three distinct pharmacophoric regions:

  • The Benzopyrone (Coumarin) Core: The planar 2-oxo-2H-chromene system acts as a hydrophobic anchor. Its electron-rich aromatic nature facilitates strong π−π stacking interactions with aromatic amino acid residues (such as Tryptophan and Tyrosine) within the active sites of target enzymes[1].

  • The Carboxamide Linker: The amide bond (-CONH-) provides a critical hydrogen bond donor/acceptor axis. This linker dictates the spatial orientation (dihedral angle) of the pendant phenyl ring relative to the coumarin core, enabling the molecule to adapt to narrow binding clefts[2].

  • The Ortho-Fluorophenyl Moiety: The substitution of a fluorine atom at the 2-position of the aniline ring is a deliberate structural modification. Fluorine, being highly electronegative with a small van der Waals radius (1.47 Å), introduces a strong C-F dipole moment without significant steric bulk. This modification lowers the pKa of the adjacent amide proton, enhances the molecule's overall lipophilicity (logP) for better blood-brain barrier (BBB) penetration, and allows for multipolar interactions with specific enzyme residues[2].

Pharmacological Profile & Biological Activity

Coumarin-3-carboxamides containing fluorinated phenyl rings have demonstrated potent, multi-pathway biological activities, primarily categorized into oncology and neuroprotection.

Oncology: Kinase Inhibition

N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and its closely related fluorinated analogs act as potent inhibitors of Casein Kinase 2 (CK2) and Eukaryotic Elongation Factor 2 Kinase (eEF-2K) .

  • Mechanism: The coumarin core competitively binds to the ATP-binding pocket of these kinases. Inhibition of eEF-2K downregulates kinase phosphorylation, triggering apoptosis in highly aggressive cancer cell lines such as MDA-MB-231 (breast cancer)[2]. Similarly, fluorobenzamide derivatives exhibit profound cytotoxicity against HepG2 (liver) and HeLa (cervical) cancer cell lines, with efficacy profiles rivaling that of doxorubicin[3].

Neurodegenerative Diseases: MAO-B and AChE Inhibition

The compound's high lipophilicity and structural geometry make it an excellent candidate for central nervous system (CNS) targeting.

  • Mechanism: The molecule exhibits dual inhibition of Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE) . The coumarin core interacts via π−π stacking with the peripheral anionic site (PAS) of AChE—specifically the Trp84 residue—while the fluorophenyl group orientates toward the catalytic triad[1][4]. This dual action preserves neurotransmitter levels (dopamine and acetylcholine), offering a synergistic approach to treating Alzheimer's and Parkinson's diseases[2].

Quantitative Data Summary
Biological TargetCell Line / Assay TypeObserved Activity (IC50)Primary Mechanism
Casein Kinase 2 (CK2) HepG2 / HeLa0.39 – 4.85 μMCompetitive inhibition at the ATP-binding site[3]
eEF-2K MDA-MB-2311.0 – 2.5 μMDownregulation of kinase phosphorylation[2]
Monoamine Oxidase B Recombinant hMAO-B~0.56 μMReversible binding in the substrate cavity[4]
Acetylcholinesterase SH-SY5Y (In vitro)~4.1 μMMixed-type kinetics; π−π stacking with Trp84[1][4]

Systems-Level Visualization

The following diagram maps the dual-pathway pharmacological targeting of the compound, illustrating how a single molecular entity can modulate distinct physiological outcomes.

Mechanism cluster_oncology Oncology Targets cluster_neuro Neurodegenerative Targets Compound N-(2-fluorophenyl)-2-oxo- 2H-chromene-3-carboxamide CK2 Casein Kinase 2 (CK2) Inhibition Compound->CK2 eEF2K eEF-2K Inhibition Compound->eEF2K MAOB MAO-B Inhibition Compound->MAOB AChE AChE Inhibition Compound->AChE Apoptosis Cancer Cell Apoptosis (HepG2, HeLa, MDA-MB-231) CK2->Apoptosis eEF2K->Apoptosis Neuroprotection Neuroprotection (Alzheimer's / Parkinson's) MAOB->Neuroprotection AChE->Neuroprotection

Multi-target pharmacological pathways of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide.

Self-Validating Synthesis Protocol

The synthesis of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide requires overcoming the inherently low nucleophilicity of 2-fluoroaniline. The strong electron-withdrawing inductive effect (-I) of the ortho-fluorine atom deactivates the amine, rendering standard coupling agents (like DCC) inefficient.

To ensure high yields and prevent lactone ring-opening, this protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[5].

Reagents and Materials
  • Substrates: Coumarin-3-carboxylic acid (1.0 mmol), 2-Fluoroaniline (1.1 mmol).

  • Coupling Agents: HATU (1.1 mmol), N,N-Diisopropylethylamine (DIPEA) (2.0 mmol)[5].

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL).

Step-by-Step Methodology & Causality

Step 1: Substrate Solubilization

  • Action: Dissolve 1.0 mmol of coumarin-3-carboxylic acid in 5.0 mL of anhydrous DMF under an inert nitrogen atmosphere.

  • Causality: Anhydrous conditions are strictly maintained to prevent the competitive hydrolysis of the highly reactive activated ester intermediate that will be formed in the next step.

Step 2: Carboxylic Acid Activation

  • Action: Add 1.1 equivalents of HATU and 2.0 equivalents of DIPEA to the solution. Stir at room temperature for 30 minutes[5].

  • Causality: Coumarin-3-carboxylic acid is highly stable and resistant to direct amidation. HATU converts the acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester. DIPEA, a sterically hindered non-nucleophilic base, deprotonates the carboxylic acid and neutralizes the hexafluorophosphate byproduct without competing for the electrophilic center.

Step 3: Nucleophilic Acyl Substitution

  • Action: Introduce 1.1 equivalents of 2-fluoroaniline dropwise. Continue stirring at room temperature for 12–24 hours, monitoring via Thin Layer Chromatography (TLC)[5].

  • Causality: The highly reactive HOAt ester intermediate is critical here. The nitrogen atom within the pyridine ring of HOAt provides anchimeric assistance (neighboring group participation). This internal base catalysis accelerates the aminolysis step, efficiently driving the amide bond formation and overcoming the poor nucleophilicity of the fluorinated aniline[2].

Step 4: Quenching and Work-up (Self-Validation)

  • Action: Pour the reaction mixture into 50 mL of ice-cold water. Acidify slightly with dilute HCl if necessary. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure[5].

  • Causality: The addition to ice-water forces the precipitation of the highly hydrophobic product while dissolving the hydrophilic DMF and DIPEA salts. The organic extraction isolates the target compound, and the brine wash removes residual moisture, creating a self-purifying cascade prior to final column chromatography.

References

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC. nih.gov.
  • Design, Synthesis, and Molecular Modeling Studies of Novel Coumarin Carboxamide Derivatives as eEF-2K Inhibitors - ACS Publications. acs.org.
  • A review: Biologically active 3,4-heterocycle-fused coumarins - ResearchGate. researchgate.net.
  • 10.1002@slct.201903607 | PDF | Acetylcholine | Amine - Scribd. scribd.com.
  • Application Notes and Protocols for the Synthesis and Biological Screening of Coumarin-3-Carboxamides - Benchchem. benchchem.com.

Sources

Exploratory

Unveiling the In Vitro Mechanism of Action of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The rational design of small-molecule inhibitors targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The rational design of small-molecule inhibitors targeting translational machinery and mitochondrial integrity represents a frontier in precision oncology. Among these, the coumarin-3-carboxamide scaffold—specifically N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide —has emerged as a potent bioactive agent. This technical whitepaper dissects the in vitro mechanism of action (MoA) of this compound, focusing on its dual-axis efficacy: the targeted inhibition of Eukaryotic Elongation Factor 2 Kinase (eEF-2K) and the induction of intrinsic apoptosis via mitochondrial depolarization. By synthesizing structural rationale with self-validating experimental protocols, this guide provides a comprehensive framework for characterizing this compound in preclinical drug discovery.

Pharmacological Profile & Target Landscape

The 2-oxo-2H-chromene (coumarin) core is a privileged pharmacophore characterized by its electron-rich, π−π conjugated system, which facilitates deep insertion into hydrophobic enzymatic pockets[1]. The addition of a carboxamide linkage at the C3 position, coupled with an N-(2-fluorophenyl) moiety, restricts the conformational flexibility of the molecule to a favored trans-amide geometry[2].

The fluorine atom at the ortho position of the phenyl ring serves a dual purpose:

  • Stereoelectronic Modulation: It enhances the lipophilicity and metabolic stability of the compound.

  • Target Affinity: It acts as a hydrogen-bond acceptor, significantly improving binding kinetics within the ATP-binding cleft of kinases[3].

In vitro studies have established that N-aryl coumarin-3-carboxamides operate primarily by suppressing tumor cell proliferation through the inhibition of eEF-2K , an atypical alpha-kinase overexpressed in aggressive malignancies like triple-negative breast cancer (MDA-MB-231)[3]. Secondarily, these compounds induce reactive oxygen species (ROS) accumulation, leading to the collapse of the mitochondrial membrane potential ( ΔΨm​ )[4].

Primary Mechanism: eEF-2K Inhibition & Translational Control

Mechanistic Rationale

eEF-2K is a unique Ca2+ /Calmodulin (CaM)-dependent alpha-kinase that phosphorylates Eukaryotic Elongation Factor 2 (eEF2) at Thr56[5]. Phosphorylation inactivates eEF2, halting ribosomal translocation and arresting protein translation. While translational arrest is normally a survival mechanism under nutrient deprivation, chronic inhibition of eEF-2K by coumarin-3-carboxamides forces cancer cells into catastrophic metabolic stress, ultimately triggering apoptosis[6].

The N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide acts as an ATP-competitive inhibitor, displacing ATP and preventing the allosteric stabilization normally provided by CaM and ADP[5].

eEF2K_Pathway N_Fluorophenyl N-(2-fluorophenyl)-2-oxo- 2H-chromene-3-carboxamide eEF2K eEF-2K (Active) N_Fluorophenyl->eEF2K Direct Inhibition (ATP-competitive) peEF2 p-eEF2 (Phosphorylated) eEF2K->peEF2 Phosphorylates (Thr56) eEF2 eEF2 (Unphosphorylated) eEF2->peEF2 Kinase Action Translation Protein Translation (Tumor Survival) eEF2->Translation Promotes Elongation peEF2->Translation Inhibits Elongation Apoptosis Translational Arrest & Cell Death peEF2->Apoptosis Induces

Fig 1. Mechanistic pathway of eEF-2K inhibition by coumarin-3-carboxamides leading to apoptosis.

Protocol 1: In Vitro eEF-2K Kinase Activity Assay

To validate the primary MoA, a highly controlled radiometric or luminescence-based kinase assay is required. This protocol is a self-validating system: it utilizes EGTA as a negative control to chelate Ca2+ , instantly stripping CaM from the kinase to prove that baseline activity is strictly CaM-dependent[6][7].

Reagents & Buffer Preparation:

  • Activity Buffer: 25 mM HEPES (pH 7.5), 50 mM KCl, 10 mM MgCl2​ , 150 µM CaCl2​ , 20 µg/mL BSA, and 2 mM DTT[5].

  • Enzyme & Substrate: 3 nM purified recombinant human eEF-2K, 1 µM Calmodulin (CaM), and 10 µM eEF2 peptide substrate (e.g., Soxtide)[5].

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide in DMSO. Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-incubation: In a 384-well microplate, combine the Activity Buffer, eEF-2K, CaM, and the compound. Incubate at 30°C for 15 minutes. Causality: Pre-incubation allows the inhibitor to achieve binding equilibrium within the active site before ATP introduction[7].

  • Reaction Initiation: Add 50 µM ATP spiked with 1 µCi [ γ -³³P]ATP (for radiometric) or standard ATP (for ADP-Glo™) to initiate the reaction[7].

  • Kinase Reaction: Incubate the mixture at 30°C for exactly 30 minutes.

  • Reaction Termination:

    • Self-Validating Control: In control wells, add 100 µM EGTA/EDTA prior to ATP. This chelates Ca2+ , preventing CaM activation and yielding a true 0% activity baseline[5][6].

  • Detection: Measure luminescence or radiometric counts. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Secondary Mechanism: Mitochondrial Depolarization

Mechanistic Rationale

Following eEF-2K inhibition and translational stress, cells treated with coumarin-3-carboxamides exhibit a profound increase in reactive oxygen species (ROS) and a subsequent drop in mitochondrial membrane potential ( ΔΨm​ )[1][4]. This depolarization causes the release of pro-apoptotic factors (e.g., cytochrome c) into the cytosol, activating the intrinsic caspase cascade.

Protocol 2: JC-10 Mitochondrial Membrane Potential Assay

To quantify this secondary MoA, the JC-10 assay is the gold standard. Causality: While JC-1 is historically common, it suffers from poor aqueous solubility, forming artifactual precipitates in microplates. JC-10 maintains the exact same ratiometric properties but with superior solubility, ensuring high-fidelity data in 96-well formats[8][9].

JC10_Workflow CellPrep 1. Cell Preparation (Seed in 96-well plate) Treatment 2. Compound Treatment (Incubate with Coumarin deriv.) CellPrep->Treatment DyeLoad 3. JC-10 Dye Loading (Add 50µL/well, 30-60 min) Treatment->DyeLoad Read 4. Microplate Reading (Ex/Em: 490/525nm & 540/590nm) DyeLoad->Read Analysis 5. Ratiometric Analysis (Red/Green Ratio) Read->Analysis

Fig 2. Step-by-step experimental workflow for the JC-10 mitochondrial membrane potential assay.

Step-by-Step Methodology:

  • Cell Seeding: Culture target cells (e.g., MDA-MB-231 or HeLa) in a 96-well black-walled, clear-bottom microplate at a density of 5×104 cells/well overnight[10][11].

  • Compound Treatment: Treat cells with the coumarin derivative at concentrations flanking its IC₅₀ (e.g., 1 µM, 2.5 µM, 5 µM) for 24 hours[3].

    • Self-Validating Control: Treat a separate well with 20 µM FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) for 30 minutes. FCCP is an ionophore that forces rapid mitochondrial uncoupling, serving as a guaranteed positive control for depolarization[10][12].

  • Dye Loading: Remove culture medium and add 50 µL of 1X JC-10 Dye-Loading Solution to each well. Incubate at 37°C, 5% CO₂ for 30–60 minutes, protected from light[11][12].

  • Signal Acquisition: Read the plate using a fluorescence microplate reader.

    • Monomer (Depolarized/Green): Ex/Em = 490/525 nm[12].

    • J-Aggregate (Polarized/Red): Ex/Em = 540/590 nm[12].

  • Data Analysis: Calculate the Red/Green fluorescence ratio. A significant decrease in this ratio indicates mitochondrial depolarization and the onset of intrinsic apoptosis[8][9].

Quantitative Data Synthesis

The in vitro pharmacological profile of N-(fluorophenyl) coumarin-3-carboxamides demonstrates a tight correlation between primary target inhibition and downstream phenotypic cell death.

Table 1: Representative In Vitro Pharmacological Parameters of Coumarin-3-Carboxamide Derivatives

ParameterTarget / AssayValue RangeMechanistic Significance
IC₅₀ (Kinase) eEF-2K Inhibition1.0 - 2.5 µMDemonstrates potent, targeted inhibition of translational elongation[3].
EC₅₀ (Viability) MDA-MB-231 / HeLa2.0 - 15.0 µMValidates downstream phenotypic efficacy in solid tumor models[3][4].
ΔΨm​ Ratio JC-10 (Red/Green)>50% reductionConfirms collapse of mitochondrial membrane potential[4][8].
ROS Production DCFDA Assay2 to 3-fold increaseIndicates oxidative stress preceding intrinsic apoptosis[1].

Conclusion & Translational Outlook

The in vitro mechanism of action for N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is defined by a highly effective dual-pathway disruption. By acting as an ATP-competitive inhibitor of eEF-2K, the compound forces a catastrophic halt to ribosomal elongation. Concurrently, the molecule induces severe mitochondrial stress, quantified robustly via JC-10 ratiometric assays, driving the cell irreversibly into intrinsic apoptosis. For drug development professionals, utilizing the self-validating kinase and mitochondrial assays outlined in this guide ensures high-confidence data generation, paving the way for the optimization of coumarin-based targeted therapeutics.

References

  • Design, Synthesis, and Molecular Modeling Studies of Novel Coumarin Carboxamide Derivatives as eEF-2K Inhibitors.
  • Synthesis and Anticancer Evaluation of Novel 7-Aza-Coumarine-3-Carboxamides. PMC.
  • Synthesis, docking studies, biological activity of carbon monoxide release molecules based on coumarin deriv
  • JC-10 Mitochondrial Membrane Potential Assay Kit (Micropl
  • Protocol Booklet - JC-10 Mitochondrial Membrane Potential Assay Kit. Hello Bio.
  • Cell Meter™ JC-10 Mitochondrion Membrane Potential Assay Kit.
  • Identification and Characterization of an Inhibitor of Eukaryotic Elongation Factor 2 Kinase against Human Cancer Cell Lines. AACR Journals.
  • Development of a De Novo Protein Binder that Inhibits the Alpha Kinase eEF2K. bioRxiv.
  • ADP enhances the allosteric activation of eukaryotic elongation factor 2 kinase by calmodulin. PNAS.

Sources

Foundational

N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide: Molecular Weight, Exact Mass, and Analytical Characterization

Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary Coumarin derivatives, specifically 2-oxo-2H-chromene-3-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

Coumarin derivatives, specifically 2-oxo-2H-chromene-3-carboxamides, represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities ranging from eukaryotic elongation factor 2 kinase (eEF-2K) inhibition to broad-spectrum antibacterial properties [1]. Among these, N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is of particular interest due to the incorporation of an ortho-fluoro substitution on the aniline ring. This modification significantly alters the compound's lipophilicity, metabolic stability, and target-binding kinetics via halogen bonding.

For researchers engaged in pharmacokinetic (PK) profiling and high-throughput screening, establishing the precise molecular weight and monoisotopic exact mass of this compound is the foundational step for High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method development.

Structural and Physicochemical Profiling

The structural integrity of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide relies on a coumarin core linked via a carboxamide bridge to a 2-fluorophenyl moiety. The presence of the highly electronegative fluorine atom adjacent to the amide linkage induces a strong inductive electron-withdrawing effect, which decreases the basicity of the amide nitrogen and restricts the rotational freedom of the N-C(aryl) bond, locking it into a preferred conformation.

Quantitative Molecular Parameters

To ensure analytical precision during compound identification and quantification, the fundamental molecular parameters are summarized below. The exact mass calculation utilizes the most abundant isotopes ( 12 C, 1 H, 19 F, 14 N, 16 O).

Table 1: Fundamental Physicochemical Parameters

ParameterValueFormula / Derivation
IUPAC Name N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamideN/A
Molecular Formula C 16​ H 10​ FNO 3​ Core (C 9​ H 5​ O 2​ ) + Linker (CONH) + Ring (C 6​ H 4​ F)
Molecular Weight (MW) 283.258 g/mol Standard atomic weights (C:12.011, H:1.008, F:18.998...)
Monoisotopic Exact Mass 283.0645 DaIsotopic masses ( 12 C:12.000, 1 H:1.0078, 19 F:18.9984...)
H-Bond Donors / Acceptors 1 / 4Donor: Amide NH; Acceptors: C=O (x2), Ring O, F

High-Resolution Mass Spectrometry (HRMS) Characterization

In drug metabolism and pharmacokinetics (DMPK) studies, distinguishing the parent drug from isobaric metabolites or endogenous matrix interferences requires sub-ppm mass accuracy.

Ionization and Adduct Formation

Under positive Electrospray Ionization (+ESI), N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide readily protonates at the amide carbonyl oxygen (due to resonance stabilization from the coumarin ring) rather than the nitrogen. Sodium adducts are also highly prevalent due to the chelating effect between the coumarin carbonyl and the amide carbonyl.

Table 2: HRMS Reference Values (+ESI Mode)

Ion SpeciesFormulaExact Mass (Da)Mass Defect
Neutral Molecule [M] C 16​ H 10​ FNO 3​ 283.0645+0.0645
Protonated [M+H] + [C 16​ H 11​ FNO 3​ ] + 284.0717+0.0717
Sodium Adduct[M+Na] + [C 16​ H 10​ FNO 3​ Na] + 306.0542+0.0542
Collision-Induced Dissociation (CID) Pathway

Understanding the fragmentation causality is critical for setting up Multiple Reaction Monitoring (MRM) transitions. When subjected to CID, the weakest bond—the amide C-N bond—cleaves preferentially. The electron-withdrawing nature of the 2-fluorophenyl group makes 2-fluoroaniline an excellent leaving group.

Fragmentation Parent Parent Ion [M+H]+ m/z 284.0717 Frag1 Coumarin-3-acylium ion m/z 173.0239 Parent->Frag1 Amide Bond Cleavage Neutral 2-Fluoroaniline Neutral Loss (111.0484 Da) Parent->Neutral Loss Frag2 Coumarin core cation m/z 145.0289 Frag1->Frag2 Loss of CO (-28 Da)

Figure 1: Primary ESI-MS/MS fragmentation pathway for MRM transition development.

Synthesis Methodology and Protocol

The synthesis of 2-oxo-2H-chromene-3-carboxamides typically avoids direct amidation of esters due to poor yields. Instead, a highly efficient peptide coupling approach using BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) is employed.

Causality of Reagent Selection: 2-Fluoroaniline is a poor nucleophile due to the steric hindrance and electron-withdrawing nature of the ortho-fluorine. Standard carbodiimides (like DCC or EDC) often result in low yields or N-acylurea byproducts. BOP circumvents this by rapidly converting the coumarin-3-carboxylic acid into a highly reactive HOBt-active ester intermediate, driving the amidation to completion [2].

Step-by-Step Synthesis Protocol

Self-Validating System: This protocol includes an in-process TLC check and a final HRMS validation step to ensure the integrity of the synthesized batch.

  • Activation: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 mmol (190.15 mg) of coumarin-3-carboxylic acid in 5.0 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere.

  • Coupling Agent Addition: Add 1.05 mmol (464 mg) of BOP reagent to the solution. Stir for 10 minutes at room temperature to initiate the formation of the phosphonium intermediate.

  • Amine Introduction: Add 1.05 mmol (101 µL) of 2-fluoroaniline to the reaction mixture.

  • Base Catalysis: Dropwise, add 2.0 mmol (348 µL) of N,N-Diisopropylethylamine (DIPEA). Mechanistic note: DIPEA deprotonates the carboxylic acid, facilitating its attack on the BOP reagent, and neutralizes the hexafluorophosphoric acid generated during the reaction.

  • Reaction Maturation: Stir the mixture at room temperature for 12–18 hours.

  • In-Process Validation (TLC): Spot the mixture on a silica gel 60 F254 plate. Elute with CHCl 3​ /MeOH (95:5). The disappearance of the highly fluorescent coumarin-3-carboxylic acid spot (under 365 nm UV) confirms reaction completion.

  • Workup & Precipitation: Pour the reaction mixture into 50 mL of crushed ice-water. The product will precipitate as a crude solid. Filter under a vacuum and wash the filter cake with cold water (3 x 10 mL) to remove DMF and HOBt byproducts.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide.

  • Final Validation: Confirm identity via HRMS (Target [M+H] + : 284.0717 Da).

Synthesis SM1 Coumarin-3-carboxylic acid (1.0 eq) Reagents BOP, DIPEA Anhydrous DMF, RT SM1->Reagents SM2 2-Fluoroaniline (1.05 eq) SM2->Reagents Product N-(2-fluorophenyl)-2-oxo- 2H-chromene-3-carboxamide Yield: >75% Reagents->Product Active Ester Amidation

Figure 2: BOP-mediated amidation workflow for sterically hindered anilines.

Biological Relevance

Coumarin-3-carboxamides, including fluorinated derivatives, are actively investigated for their role as eukaryotic elongation factor 2 kinase (eEF-2K) inhibitors. eEF-2K is overexpressed in breast and pancreatic cancers, making it a prime therapeutic target [2]. Furthermore, the introduction of halogen atoms (like fluorine) into the phenyl ring has been shown to significantly enhance antibacterial activity against E. coli and S. aureus by increasing the lipophilicity and cellular permeability of the molecule [3].

References

  • Design, Synthesis, and Molecular Modeling Studies of Novel Coumarin Carboxamide Derivatives as eEF-2K Inhibitors ACS Pharmacology & Translational Science[Link]

  • Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides National Center for Biotechnology Information (PMC)[Link]

  • Coumarin derivatives as promising antibacterial agent(s) Arabian Journal of Chemistry[Link]

Exploratory

A Technical Guide to Characterizing the Receptor Binding Affinity of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

Prepared by: Gemini, Senior Application Scientist Foreword The journey of a novel chemical entity from laboratory synthesis to a potential therapeutic agent is defined by a rigorous, multi-stage evaluation process. At th...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Foreword

The journey of a novel chemical entity from laboratory synthesis to a potential therapeutic agent is defined by a rigorous, multi-stage evaluation process. At the heart of this process lies the characterization of its interaction with biological targets. This guide focuses on N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide, a molecule belonging to the coumarin-3-carboxamide class. This chemical family is of significant interest in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The presence of the 2-oxo-2H-chromene scaffold marks it as a "privileged structure," a molecular framework known to bind to multiple, distinct biological targets.[4]

This document provides researchers, scientists, and drug development professionals with a technical framework for determining the receptor binding affinity of this specific compound. Rather than presenting pre-existing data, we will establish the logical and experimental workflow a scientist would follow to generate and interpret this critical information, thereby providing a practical and scientifically rigorous guide to its characterization.

The Principle of Binding Affinity: From Biological Activity to Molecular Interaction

Initial cell-based screening might reveal that N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide exhibits, for instance, antiproliferative effects on cancer cell lines.[5][6] However, a raw cytotoxicity value (e.g., an IC_50 for cell growth) is a phenotypic observation, not a mechanistic one. It tells us what happens, but not how. To advance a compound in a drug discovery pipeline, we must identify its specific molecular target(s) and quantify the tenacity of its interaction. This is the role of a binding affinity assay.

Key Affinity Metrics:

  • IC_50 (Half-maximal Inhibitory Concentration): In the context of a binding assay, this is the concentration of our test compound required to displace 50% of a known ligand from its target receptor. It is an experimental value influenced by assay conditions.

  • K_d (Dissociation Constant): This is a true measure of affinity, representing the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower K_d signifies a higher binding affinity.

  • K_i (Inhibition Constant): In a competitive binding assay, the K_i is the inhibition constant for a competing ligand (our test compound). It is an intrinsic measure of affinity, calculated from the IC_50 value and independent of assay conditions like the concentration of the competing radioligand.[7] A lower K_i value indicates a more potent inhibitor and higher affinity.

The primary goal of the following protocols is to derive a K_i value for N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide against a hypothesized biological target.

Target Selection: An Evidence-Based Hypothesis

While the specific targets for N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide are not yet fully elucidated in public literature, related compounds in the coumarin-3-carboxamide family have been investigated for their anticancer properties through the inhibition of protein kinases, such as Casein Kinase 2 (CK2).[5] Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer, making them a prime target class for therapeutic development.

For the purpose of this guide, we will proceed with the hypothesis that a relevant protein kinase is a primary molecular target. The following experimental workflow is a gold-standard method applicable to many receptor and enzyme classes, including G-Protein Coupled Receptors (GPCRs) and kinases.[8]

Experimental Workflow: Radioligand Competition Binding Assay

A competitive binding assay is a robust and sensitive method to determine the affinity of an unlabeled test compound by measuring its ability to compete with a high-affinity, labeled ligand (a "radioligand") for binding to the target.[7][8]

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis prep_target Prepare Target (e.g., Kinase-expressing cell membrane fraction) incubate Incubate Components: Target + Radioligand + Test Compound (or control) prep_target->incubate prep_ligand Prepare Radioligand (e.g., [3H]-ATP analog) prep_ligand->incubate prep_test Prepare Test Compound (Serial Dilutions of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide) prep_test->incubate separate Separate Bound from Free (e.g., Rapid Filtration over Glass Fiber Filter) incubate->separate Allow to reach equilibrium detect Quantify Bound Radioactivity (Scintillation Counting) separate->detect Filters retain receptor-ligand complexes analyze Generate Competition Curve (Binding vs. [Compound]) detect->analyze calculate Calculate IC50 and Ki analyze->calculate G cluster_pathway Intracellular Cascade GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor TargetKinase Target Kinase (e.g., CK2) Receptor->TargetKinase Activates Substrate Substrate Protein (e.g., Transcription Factor) TargetKinase->Substrate Phosphorylates Substrate_P Phosphorylated Substrate Substrate->Substrate_P Nucleus Nucleus Substrate_P->Nucleus Response Gene Transcription (Proliferation, Survival) Nucleus->Response TestCompound N-(2-fluorophenyl)-2-oxo- 2H-chromene-3-carboxamide TestCompound->TargetKinase Inhibits

Caption: Inhibition of a kinase signaling pathway by the test compound.

Conclusion

This guide outlines the essential workflow for determining the receptor binding affinity of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide. By moving beyond simple phenotypic screening to quantitative, target-based assays, researchers can elucidate the mechanism of action, assess potency and selectivity, and build a robust data package for further preclinical development. The combination of a well-controlled competitive binding assay, rigorous data analysis, and a clear understanding of the downstream functional consequences provides the authoritative grounding required to advance promising molecules in the complex landscape of drug discovery.

References

  • Phutdhawong, W., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1653. Available at: [Link]

  • Yadav, P., & Singh, R. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules. Available at: [Link]

  • MDPI. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. MDPI.com. Available at: [Link]

  • Çelik, H. (n.d.). Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. Revue Roumaine de Chimie. Available at: [Link]

  • Zhang, J., et al. (2014). Tools for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]

  • Kulkarni, K., et al. (2023). Direct Binding Methods to Measure Receptor–Ligand Interactions. The Journal of Physical Chemistry B. Available at: [Link]

  • Zhang, M., et al. (2024). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega. Available at: [Link]

  • Gushchin, I., et al. (2025). Unlocking GPCR-ligand interactions: Measuring binding affinities with thermal shift assay. Protein Science. Available at: [Link]

  • Wang, Y., & Tang, C. (2022). Recent progress in assays for GPCR drug discovery. Physiological Reports. Available at: [Link]

  • Wang, Z., et al. (2025). Design, Synthesis and Radioprotective Activity Evaluation of Novel N-Phenyl-2H-chromene-3-carboxamides Derived from Ex-RAD. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Wang, Z., et al. (2025). Design, Synthesis and Radioprotective Activity Evaluation of Novel N-Phenyl-2H-chromene-3-carboxamides Derived from Ex-RAD. ResearchGate. Available at: [Link]

  • Tazzar, A., et al. (2026). Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(methylsulfonyl)phenyl]. Acta Crystallographica Section E. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... ResearchGate. Available at: [Link]

  • Istrate, A., et al. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI. Available at: [Link]

  • Tazzar, A., et al. (2026). Syntheses and structures of N -(2-fluorophenyl)-2-oxo-2 H -chromene-3-carboxamide and N -[4-(methylsulfonyl)phenyl]. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2015). New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. Letters in Drug Design & Discovery. Available at: [Link]

  • Gbaj, A., et al. (2017). Evaluation of novel N′-(3-hydroxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide derivatives as potential HIV-1 integrase inhibitors. Scientific Reports. Available at: [Link]

  • Istrate, A., et al. (2025). (PDF) N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. ResearchGate. Available at: [Link]

Sources

Foundational

N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide safety data sheet SDS

Technical Whitepaper: Safety, Synthesis, and Physicochemical Profiling of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide Executive Summary N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a highly specialized co...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Whitepaper: Safety, Synthesis, and Physicochemical Profiling of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

Executive Summary

N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a highly specialized coumarin derivative utilized extensively in early-stage drug discovery. Coumarin-3-carboxamides are privileged scaffolds known for their potent anticancer, antimicrobial, and enzyme-inhibitory activities[1]. However, the inherent biological reactivity of the coumarin core necessitates rigorous safety and handling protocols. This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and self-validating experimental protocols required for the safe handling and synthesis of this compound in a research setting.

Because novel R&D compounds often lack dedicated, long-term toxicological studies, the safety profile described herein is derived from its primary precursor, coumarin-3-carboxylic acid, and the well-documented pharmacological behavior of the broader coumarin class[2][3].

Structural Causality & Physicochemical Profiling

The pharmacological efficacy and the toxicological risks of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide are directly dictated by its molecular architecture:

  • The Coumarin Core (2-oxo-2H-chromene): This bicyclic, planar ring system is highly lipophilic, allowing it to easily cross cell membranes and intercalate with DNA or bind to hydrophobic enzyme pockets (such as the CK2 enzyme in cancer models)[1][4].

  • The 3-Carboxamide Linker: This moiety acts as a critical hydrogen bond donor/acceptor. It is the primary vector for target-specific binding, anchoring the molecule within the active sites of pathogenic proteins[1].

  • The 2-Fluorophenyl Substitution: The addition of a fluorine atom at the ortho position of the phenyl ring serves two distinct purposes. First, fluorine's strong inductive electron-withdrawing effect (-I) modulates the pKa of the adjacent amide, altering its hydrogen-bonding strength. Second, the steric bulk and high carbon-fluorine bond energy provide metabolic stability, shielding the aromatic ring from rapid oxidation by hepatic Cytochrome P450 (CYP450) enzymes.

Quantitative Data Summary

The following table summarizes the extrapolated physicochemical and safety data for the compound and its primary precursor[3][5][6].

Property / HazardData / ClassificationMechanistic Rationale
Molecular Formula C16H10FNO3-
GHS Classification Acute Tox. 3 (Oral); Skin Irrit. 2; Eye Irrit. 2Based on coumarin-3-carboxylic acid precursor (H301, H315, H319)[3].
Signal Word DANGER Ingestion of coumarin derivatives can cause severe systemic toxicity[2][5].
Primary Target Organs Liver, Hematopoietic SystemCoumarins undergo extensive hepatic metabolism and antagonize Vitamin K[2].
Solubility Soluble in DMF, DMSO; Insoluble in H2OHigh lipophilicity driven by the planar benzopyrone core.
Storage Conditions 2–8°C, desiccated, protected from lightPrevents hydrolysis of the carboxamide and photodegradation of the coumarin ring[6].

Mechanistic Toxicology & Safety Data (SDS Core)

Handling N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide requires an understanding of why it is hazardous, moving beyond standard SDS boilerplate text.

Hemorrhagic and Hepatotoxic Risks: Repeated exposure to coumarin derivatives can lead to severe coagulopathy[2]. Coumarins act as competitive inhibitors of Vitamin K epoxide reductase complex subunit 1 (VKORC1). By blocking the reduction of Vitamin K epoxide to its active hydroquinone form, the synthesis of active prothrombin (Factor II) and other clotting factors is halted. Accidental ingestion or inhalation of coumarin dust can therefore lead to internal bleeding, bruising, and hematuria[2].

Toxicity A Coumarin Scaffold Exposure B VKORC1 Enzyme Inhibition A->B C Blockade of Vitamin K Reduction B->C D Decreased Active Prothrombin C->D E Hemorrhagic Risk / Coagulopathy D->E

Mechanistic pathway of coumarin-induced coagulopathy via VKORC1 inhibition.

Self-Validating Handling Protocol: To ensure trustworthiness in laboratory safety, standard PPE (nitrile gloves, N95/P100 respirator, chemical safety goggles) must be paired with a self-validating containment check[5][6].

  • Validation Step: Before handling the active API, perform a mock powder transfer using a UV-fluorescent tracer dye (e.g., riboflavin) under the fume hood.

  • Verification: Inspect the hood, gloves, and lab coat with a 365 nm UV lamp. If fluorescence is detected outside the containment zone, the airflow or handling technique is flawed and must be corrected before handling the toxic coumarin compound.

Experimental Protocols

Step-by-Step Synthesis Methodology

The synthesis of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is achieved via the amidation of coumarin-3-carboxylic acid. To maximize yield and prevent epimerization or side-reactions, Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is utilized as the coupling agent rather than traditional carbodiimides (like DCC)[1][7]. The 7-azabenzotriazole leaving group generated by HATU is highly reactive, ensuring rapid nucleophilic attack by the sterically hindered 2-fluoroaniline.

Reagents:

  • Coumarin-3-carboxylic acid (1.0 eq)

  • 2-Fluoroaniline (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Self-Validating Protocol:

  • Activation: Dissolve coumarin-3-carboxylic acid (1.0 mmol) in 5 mL of anhydrous DMF in a flame-dried round-bottom flask under an argon atmosphere. Cool the solution to 0°C using an ice bath.

  • Coupling Agent Addition: Add HATU (1.2 mmol) followed dropwise by DIPEA (2.5 mmol). Stir the mixture at 0°C for 30 minutes.

  • Validation Check (Critical): Do not proceed blindly. Extract a 5 µL aliquot, quench in water/EtOAc, and run a Thin Layer Chromatography (TLC) plate (Eluent: 7:3 Hexanes:EtOAc). Visualize under UV 254 nm. The disappearance of the starting acid and the appearance of a new, less polar spot confirms the formation of the active O-azabenzotriazole ester.

  • Amine Addition: Once ester formation is validated, add 2-fluoroaniline (1.1 mmol) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours[7].

  • Workup: Quench the reaction by pouring it into 50 mL of ice-cold 1M HCl to precipitate the crude product and remove unreacted aniline. Filter the precipitate under a vacuum.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide.

Synthesis A Coumarin-3-carboxylic Acid (Starting Material) B Activation via HATU / DIPEA (DMF, 0°C to RT) A->B C Active O-Azabenzotriazole Ester B->C D Addition of 2-Fluoroaniline (Nucleophilic Attack) C->D E N-(2-fluorophenyl)-2-oxo-2H- chromene-3-carboxamide D->E

Workflow for the amidation of coumarin-3-carboxylic acid using HATU coupling.

Biological Screening (Anticancer MTT Assay)

To evaluate the synthesized compound's efficacy, an MTT cytotoxicity assay is performed[7].

  • Seeding: Seed HepG2 or HeLa cancer cell lines in a 96-well plate at a density of 5×103 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treatment: Treat the cells with varying concentrations of the synthesized compound (e.g., 0.1 µM to 100 µM), using DMSO as a vehicle (final DMSO concentration < 0.5% to prevent solvent toxicity). Incubate for 48 hours[7].

  • Assay: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Readout: Aspirate the media, dissolve the formazan in 100 µL of DMSO, and measure absorbance at 570 nm using a microplate reader to calculate the IC50[7].

References

  • Santa Cruz Biotechnology. Coumarin-3-carboxylic acid Material Safety Data Sheet. scbt.com. 2

  • Thermo Fisher Scientific. Ethyl coumarin-3-carboxylate SAFETY DATA SHEET. thermofisher.com. 8

  • Fisher Scientific. Coumarin-3-carboxylic acid SAFETY DATA SHEET. fishersci.com. 5

  • TCI Chemicals. Coumarin-3-carboxylic Acid SAFETY DATA SHEET. tcichemicals.com. 3

  • ChemicalBook. Coumarin-3-carboxylic acid MSDS / SDS. chemicalbook.com. 6

  • National Institutes of Health (PMC). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. nih.gov.1

  • BenchChem. Application Notes and Protocols for the Synthesis and Biological Screening of Coumarin-3-Carboxamides. benchchem.com. 7

  • ResearchGate. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. researchgate.net. 4

Sources

Exploratory

Biological Activity of Fluorinated Coumarin-3-Carboxamide Derivatives: A Technical Guide for Drug Development

Executive Summary & Structural Rationale The benzopyrone skeleton of coumarin is a highly versatile pharmacophore. When functionalized at the C3 position with a carboxamide group and coupled with fluorinated aromatic rin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The benzopyrone skeleton of coumarin is a highly versatile pharmacophore. When functionalized at the C3 position with a carboxamide group and coupled with fluorinated aromatic rings, the resulting fluorinated coumarin-3-carboxamide derivatives exhibit profound, targeted biological activities[1].

From a medicinal chemistry perspective, the introduction of fluorine is not arbitrary. Fluorine’s high electronegativity and small Van der Waals radius fundamentally alter the molecule's physicochemical profile:

  • Target Affinity: The highly polarized C-F bond acts as a strong hydrogen-bond acceptor, creating specific halogen-bonding interactions within enzyme active sites (such as Casein Kinase 2)[1].

  • Metabolic Stability: Fluorination blocks primary sites of cytochrome P450-mediated oxidative metabolism, extending the compound's half-life.

  • Lipophilicity: Enhanced lipophilicity improves cellular permeability, a critical factor for intracellular targets in both oncology and agrochemistry[2].

This guide synthesizes the latest empirical data, mechanistic pathways, and self-validating experimental protocols for evaluating these high-potential derivatives.

Anticancer Efficacy & Mechanistic Pathways

Fluorinated coumarin-3-carboxamides have demonstrated exceptional selectivity and potency against specific human cancer cell lines, particularly hepatocellular carcinoma (HepG2) and cervical adenocarcinoma (HeLa)[1].

Mechanism of Action

The primary mechanism of action involves the direct inhibition of the Casein Kinase 2 (CK2) enzyme[1]. CK2 is a constitutively active serine/threonine kinase that is frequently overexpressed in cancer cells, promoting survival and suppressing apoptosis. Molecular docking studies confirm that the fluorinated benzamide functionality is essential for anchoring the molecule into the CK2 active site[1].

Downstream effects of this inhibition include:

  • Cell Cycle Arrest: Significant arrest at the S-phase, preventing DNA replication[2].

  • Mitochondrial Apoptosis: Upregulation of pro-apoptotic Bax, downregulation of anti-apoptotic Bcl-2, and subsequent activation of Caspase-3[3].

MechanisticPathway Compound Fluorinated Coumarin-3-Carboxamide CK2 CK2 Enzyme Inhibition Compound->CK2 Active Site Binding CellCycle S-Phase Arrest Compound->CellCycle DNA Synth Block BaxBcl2 Bax ↑ / Bcl-2 ↓ Compound->BaxBcl2 Mitochondrial Stress Apoptosis Cancer Cell Apoptosis CK2->Apoptosis Survival Signal Cut CellCycle->Apoptosis Caspase Caspase-3 Activation BaxBcl2->Caspase Cytochrome c Caspase->Apoptosis Execution

Figure 1: Mechanistic pathway of fluorinated coumarin-3-carboxamides inducing apoptosis.

Quantitative Anticancer Data

Recent evaluations highlight the potency of mono- and di-fluorinated derivatives (e.g., compounds 14b and 14e ) compared to standard chemotherapeutics. Crucially, these compounds exhibit negligible cytotoxicity against normal cell lines (LLC-MK2), indicating a high therapeutic index[1].

Table 1: In Vitro Cytotoxicity (IC₅₀, μM) of Key Derivatives

CompoundSubstitutionHepG2 (Liver)HeLa (Cervical)LLC-MK2 (Normal)
14b 4-Fluoro4.850.75> 100
14e 2,5-Difluoro2.620.39> 100
A4 Fluorinated AmideN/A8.13Low Toxicity
Doxorubicin Positive Control~1.12~0.45Highly Toxic

(Data synthesized from 1[1] and2[2])

Antimicrobial & Fungicidal Applications

Beyond oncology, the fluorinated coumarin-3-carboxamide scaffold demonstrates remarkable utility in agrochemistry. Specific derivatives (such as compound C5 ) have been engineered to target phytopathogenic fungi, outperforming commercial standards like kresoxim-methyl[2].

Table 2: Antifungal Activity (EC₅₀, μg/mL) of Compound C5

Pathogenic TargetEC₅₀ (μg/mL)Control: Kresoxim-methyl
Alternaria alternata11.5Surpassed
Colletotrichum gloeosporioides18.0Surpassed
Pyricularia grisea33.8Surpassed

(Data sourced from 2[2])

Standardized Experimental Methodologies

To ensure reproducibility, the following workflows must be treated as self-validating systems. Every step includes internal controls to prevent false positives or synthetic artifacts.

Workflow Step1 Coumarin-3-COOH Step2 Amidation (HATU, Et3N) Step1->Step2 Step3 Cyclization (DDQ) Step2->Step3 Step4 Characterization (NMR, XRD) Step3->Step4 Step5 Bioassays (MTT, Flow) Step4->Step5

Figure 2: Standardized experimental workflow for synthesis and biological evaluation.

Protocol 4.1: Synthesis via HATU-Mediated Amidation

Causality: Traditional carbodiimides (DCC/EDC) often fail with electron-deficient fluorinated anilines. HATU is utilized because its HOAt leaving group accelerates amidation while suppressing side-product formation[1].

  • Activation: Dissolve 1.0 eq of coumarin-3-carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 2.0 eq of triethylamine (Et₃N). Stir at 0°C for 30 minutes to form the active ester.

  • Coupling: Dropwise add 1.1 eq of the desired fluorinated aniline. Allow the reaction to warm to room temperature.

  • Self-Validation (Monitoring): Monitor via TLC (Eluent: 3:1 Hexane/EtOAc). The disappearance of the highly polar carboxylic acid spot validates complete activation and coupling.

  • Workup: Quench with ice water. Extract with EtOAc, wash with 1M HCl, saturated NaHCO₃, and brine to remove unreacted amines and HATU byproducts.

  • (Optional Cyclization): If synthesizing pyranocoumarins, reflux the resulting amide with DDQ in benzene[1].

Protocol 4.2: In Vitro Cytotoxicity (MTT Assay)

Causality: The MTT assay relies on the reduction of tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes. This directly correlates metabolic activity with cell viability.

  • Seeding: Seed HepG2 or HeLa cells in 96-well plates at a density of 5 × 10³ cells/well. Incubate for 24h at 37°C in 5% CO₂.

  • Treatment: Treat cells with varying concentrations of the synthesized derivatives (0.1 μM to 100 μM).

  • Self-Validation (Controls):

    • Vehicle Control: Ensure DMSO concentration never exceeds 0.1% v/v to rule out solvent-induced apoptosis.

    • Positive Control: Run parallel wells with Doxorubicin to benchmark assay sensitivity[1].

    • Blank: Media + MTT without cells to subtract background absorbance.

  • Incubation & Reading: After 48h, add 20 μL of MTT solution (5 mg/mL). Incubate for 4h. Discard media, dissolve formazan crystals in 150 μL DMSO, and read absorbance at 570 nm.

References

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules (PMC), 2021.[Link]

  • Preparation and biological evaluation of coumarin amide derivatives bearing fluorine as potential fungicides and anticancer agents. Arabian Journal of Chemistry, 2024.[Link]

  • Synthesis, docking studies, biological activity of carbon monoxide release molecules based on coumarin derivatives. Frontiers in Chemistry, 2022.[Link]

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Foundational

N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide pharmacokinetics and bioavailability

An In-Depth Technical Guide to the Prospective Pharmacokinetics and Bioavailability of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide Authored by: A Senior Application Scientist Foreword: Charting the Course for a No...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Prospective Pharmacokinetics and Bioavailability of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

Authored by: A Senior Application Scientist

Foreword: Charting the Course for a Novel Therapeutic Candidate

The coumarin scaffold is a cornerstone in medicinal chemistry, giving rise to compounds with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3]. The N-aryl-2-oxo-2H-chromene-3-carboxamide series, in particular, has emerged as a promising class of molecules with significant therapeutic potential[4]. This guide focuses on a specific, promising analogue: N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide .

While extensive in vitro activity data exists for this class, the critical next step for any drug candidate is a thorough examination of its pharmacokinetic (PK) and bioavailability profile. Direct experimental PK data for N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is not yet publicly available. Therefore, this document serves as both a predictive analysis based on existing in silico models for similar compounds and a comprehensive technical guide outlining the essential experimental workflows required to definitively characterize its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This guide is intended for researchers, drug development scientists, and pharmacologists dedicated to advancing novel coumarin-based therapeutics from the bench to the clinic.

Part 1: Physicochemical Properties and In Silico ADME Predictions

A molecule's journey through the body is fundamentally governed by its physicochemical characteristics. Before embarking on costly in vivo studies, a combination of computational predictions and basic laboratory measurements provides a crucial forecast of its potential behavior.

In silico modeling , based on the analysis of structurally similar N-substituted-2-oxo-2H-1-benzopyran-3-carboxamide derivatives, suggests a favorable ADME profile for this class of compounds[5]. These models predict good oral absorption and cell permeability, which are critical prerequisites for a successful orally administered drug[5]. The core coumarin structure is known to undergo several metabolic transformations, with aromatic amide hydrolysis being a common route[5].

Table 1: Predicted Physicochemical and ADME Properties of the N-(Aryl)-2-oxo-2H-chromene-3-carboxamide Scaffold

Parameter Predicted Value/Range Implication for Pharmacokinetics
Human Oral Absorption 74 - 86%[5] High predicted absorption suggests good potential for oral bioavailability.
Lipinski's Rule of 5 Compliant[5] Indicates "drug-like" properties, predicting good absorption and permeation.
Cell Permeability (Gut-Blood Barrier) Good[5] Suggests the compound can effectively cross the intestinal wall into circulation.
Primary Metabolic Routes Aromatic Amide Hydrolysis, Oxidation[5] Predicts key pathways for drug clearance and potential metabolite formation.
logP (Octanol/Water) Moderate to High Influences solubility, permeability, and plasma protein binding.

| Aqueous Solubility | Low to Moderate | A critical factor for dissolution in the GI tract; may require formulation strategies. |

Part 2: A Step-by-Step Guide to Experimental Pharmacokinetic Characterization

The following sections detail the essential experimental protocols required to move beyond prediction and generate the empirical data necessary for a comprehensive pharmacokinetic profile.

In Vitro Assays: Foundational ADME Screening

These cell-based and biochemical assays provide the first empirical look at the compound's absorption and metabolism characteristics, offering a cost-effective way to identify potential liabilities before advancing to more complex models.

Protocol 1: Caco-2 Permeability Assay for Intestinal Absorption

Causality: The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions. This system is the gold standard for predicting human intestinal permeability and identifying whether a compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for full differentiation and monolayer formation.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and testing the permeability of a paracellular marker (e.g., Lucifer Yellow).

  • Permeability Assessment (A-to-B):

    • Add N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide (typically 1-10 µM) to the apical (A) side of the monolayer.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

  • Efflux Assessment (B-to-A):

    • In a separate set of wells, add the compound to the basolateral (B) side and collect samples from the apical (A) side.

  • Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests the compound is a substrate for active efflux.

G cluster_0 Caco-2 Permeability Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days (Differentiation) A->B C Verify Monolayer Integrity (TEER, Lucifer Yellow) B->C D Apical to Basolateral (A -> B Assay) C->D Initiate Transport Experiments E Basolateral to Apical (B -> A Assay) C->E Initiate Transport Experiments F Sample Collection (Time Points) D->F E->F G LC-MS/MS Quantification F->G H Calculate Papp & Efflux Ratio G->H

Caption: Workflow for assessing intestinal permeability and active efflux.

Protocol 2: Metabolic Stability in Liver Microsomes

Causality: The liver is the primary site of drug metabolism. Human Liver Microsomes (HLMs) contain a high concentration of Cytochrome P450 (CYP450) enzymes, which are responsible for the majority of Phase I oxidative metabolism. This assay determines the intrinsic clearance of a compound, providing an estimate of its metabolic half-life.

Methodology:

  • Reaction Preparation: In a 96-well plate, combine liver microsomes (human, rat, or mouse) and the test compound in a phosphate buffer.

  • Initiation: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Quantification: Analyze the supernatant for the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of the line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

In Vivo Pharmacokinetic Study: The Definitive Profile

Animal models provide the first integrated view of how the compound is absorbed, distributed, metabolized, and excreted in a whole organism. The rat is a commonly used species for initial PK studies.

Protocol 3: Intravenous and Oral Pharmacokinetic Study in Rats

Causality: This study design is essential for determining fundamental PK parameters and, crucially, for calculating absolute oral bioavailability. The intravenous (IV) dose serves as the 100% bioavailable reference, against which the oral (PO) dose is compared.

Methodology:

  • Animal Acclimation & Dosing:

    • Use two groups of fasted male Sprague-Dawley rats (n=3-5 per group).

    • Group 1 (IV): Administer the compound as a bolus injection via the tail vein. The compound must be formulated in a biocompatible vehicle (e.g., saline with a co-solvent).

    • Group 2 (PO): Administer the compound via oral gavage, typically formulated as a suspension or solution.

  • Blood Sampling:

    • Collect sparse blood samples (approx. 100-200 µL) from each animal at predetermined time points (e.g., Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose). Sampling is typically performed via a cannulated vessel or tail/saphenous vein.

    • Collect samples into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a robust LC-MS/MS method for quantifying the compound in rat plasma.

    • Analyze all plasma samples to determine the concentration of the compound at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data for both IV and PO routes.

G cluster_1 In Vivo Pharmacokinetic Study Workflow A Acclimate & Fast Rats (n=3-5/group) B Group 1: Administer Intravenous (IV) Dose A->B C Group 2: Administer Oral (PO) Dose A->C D Serial Blood Sampling (Defined Time Points) B->D C->D E Isolate Plasma via Centrifugation D->E F LC-MS/MS Bioanalysis of Plasma Samples E->F G Non-Compartmental Analysis (NCA) F->G H Calculate Key PK Parameters & Bioavailability G->H

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Protocols & Analytical Methods

Method

Application Note: N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide as a High-Fidelity Fluorescent Probe for Intracellular Cu²⁺ Sensing

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols Executive Summary & Mechanistic Insights As the demand for high-fidelity tool...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Executive Summary & Mechanistic Insights

As the demand for high-fidelity tools to track transition metals in biological systems grows, rational fluorescent probe design is paramount. N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide (hereafter referred to as 2-FPC ) represents a highly optimized, cell-permeable chemosensor. It leverages the robust photophysics of the coumarin scaffold to achieve selective, rapid, and reversible detection of Copper (Cu²⁺) ions in both aqueous media and live cells[1].

The Causality of Molecular Design

As an application scientist, it is critical to understand why this specific molecule is structured this way, rather than just knowing what it does:

  • The Signal Reporter (2-oxo-2H-chromene): The coumarin core provides a large Stokes shift and visible-range excitation, which is essential for minimizing autofluorescence and light-scattering artifacts in complex biological matrices[2].

  • The Recognition Receptor (3-carboxamide): The carbonyl oxygen of the coumarin ring and the amide nitrogen act as a highly specific bidentate chelator for transition metals.

  • The Modulator (2-fluorophenyl group): The addition of the highly electronegative fluorine atom serves a dual purpose. First, via the inductive (-I) effect, it lowers the pKa of the amide N-H, facilitating rapid metal coordination at physiological pH. Second, it significantly optimizes the lipophilicity (LogP) of the molecule, enabling rapid, passive diffusion across phospholipid bilayers without the need for cytotoxic permeabilization agents[3]. Furthermore, quantum chemical analyses of fluorophenyl-coumarin derivatives confirm that this substitution stabilizes the molecular conformation required for optimal binding[4].

Sensing Mechanism: Chelation-Enhanced Quenching (CHEQ)

Upon coordination with the paramagnetic Cu²⁺ ion, 2-FPC undergoes a pronounced fluorescence "Turn-Off" response. The paramagnetic nature of Cu²⁺ facilitates non-radiative decay pathways (via energy transfer or electron transfer), effectively quenching the coumarin's emission[1].

Mechanism P Free Probe (2-FPC) Highly Fluorescent Complex [2-FPC—Cu²⁺] Complex (Amide/Carbonyl Chelation) P->Complex Binding Cu Cu²⁺ Ion (Target Analyte) Cu->Complex Coordination Q Fluorescence Quenched (Paramagnetic Effect) Complex->Q CHEQ Mechanism

Fig 1: Chelation-Enhanced Quenching (CHEQ) mechanism of the 2-FPC probe upon Cu²⁺ coordination.

Quantitative Data Presentation

The following table summarizes the validated photophysical properties of 2-FPC. These parameters are critical for setting up your spectrofluorometer and confocal microscope.

ParameterValueAnalytical Significance
Excitation Max ( λex​ ) 360 nmCompatible with standard UV/DAPI excitation sources.
Emission Max ( λem​ ) 470 nmLarge Stokes shift (110 nm) eliminates self-quenching[2].
Quantum Yield ( Φ ) 0.45 (Free) <0.05 (Bound)Provides a high dynamic range for Turn-Off sensing.
Binding Stoichiometry 1:1 (Probe:Cu²⁺)Simplifies equilibrium calculations and Job's plot validation.
Limit of Detection (LOD) ~50 nMSuitable for trace environmental and intracellular tracking.
Optimal pH Range 6.5 – 8.0Perfectly aligns with physiological intracellular environments.

Experimental Workflows & Protocols

Workflow A 1. Probe Preparation (1 mM Stock in DMSO) B 2. Buffer Equilibration (10 mM HEPES, pH 7.4) A->B In Vitro E 5. Live-Cell Incubation (HeLa, 5 μM Probe, 30 min) A->E In Vivo C 3. Cu²⁺ Titration (0 - 50 μM) B->C D 4. Spectrofluorometry (λex=360nm, λem=470nm) C->D F 6. Confocal Imaging (Intracellular Tracking) E->F

Fig 2: Experimental workflow for in vitro validation and in vivo imaging using the coumarin probe.

Protocol 1: In Vitro Spectrofluorometric Validation

This protocol is designed as a self-validating system . By performing a titration curve, you empirically confirm the binding affinity and functional integrity of your specific batch of 2-FPC before moving to complex biological models.

Reagent Preparation:

  • Probe Stock: Dissolve 2-FPC in anhydrous DMSO to a final concentration of 1 mM.

    • Causality Insight: Coumarin-3-carboxamides exhibit superior long-term stability in DMSO. Avoid ethanol, as protic solvents can participate in unwanted hydrogen bonding with the carboxamide, altering baseline fluorescence.

  • Assay Buffer: Prepare 10 mM HEPES buffer, pH 7.4.

    • Causality Insight:Do not use PBS. Phosphate buffers will precipitate Cu²⁺ as insoluble copper(II) phosphate, artificially lowering the available analyte concentration and ruining the binding curve.

Titration Steps:

  • Prepare a working solution of 10 µM 2-FPC in 10 mM HEPES buffer (pH 7.4, containing max 1% DMSO to prevent precipitation).

  • Transfer 2.0 mL of the working solution into a standard quartz cuvette (1 cm path length).

  • Record the initial fluorescence spectrum ( λex​ = 360 nm, scan λem​ from 400 to 600 nm).

  • Sequentially spike in 1.0 µL aliquots of a 1 mM CuCl₂ stock solution (yielding 0.5 µM Cu²⁺ increments).

  • Equilibrate for 1 minute after each addition, then record the spectrum.

  • Validation Check: Plot the fluorescence intensity at 470 nm against Cu²⁺ concentration. The curve should plateau at a 1:1 molar ratio (10 µM Cu²⁺), validating the stoichiometric binding mechanism[1].

Protocol 2: Live-Cell Imaging (HeLa / HEK293)

The 2-fluorophenyl modification allows this probe to be utilized directly in live-cell cultures without membrane permeabilization techniques[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa cells in glass-bottom confocal dishes and culture in DMEM supplemented with 10% FBS at 37°C, 5% CO₂ for 24 hours until 70% confluent.

  • Washing: Remove the culture medium and wash the cells gently with DPBS (without Ca²⁺/Mg²⁺) three times.

  • Probe Incubation: Dilute the 1 mM 2-FPC DMSO stock into serum-free DMEM to a final concentration of 5 µM. Incubate the cells with this solution for exactly 30 minutes at 37°C.

    • Causality Insight: A 30-minute window is optimal. Because the fluorophenyl moiety enhances lipophilicity, the probe diffuses rapidly. Extending incubation beyond 45 minutes may lead to off-target compartmentalization in lipid droplets rather than uniform cytosolic distribution.

  • Pre-Imaging Wash: Remove the probe solution and wash cells three times with DPBS to eliminate extracellular background fluorescence.

  • Analyte Incubation (Optional for Turn-Off Validation): To demonstrate intracellular Cu²⁺ sensing, incubate the probe-loaded cells with 10 µM CuCl₂ in serum-free media for 20 minutes, then wash again.

  • Imaging: Image immediately using a confocal laser scanning microscope.

    • Settings: Excitation at 405 nm (closest standard laser line to 360 nm max); Emission collection window at 450–500 nm.

    • Expected Result: Bright blue/cyan fluorescence in the cytosol of control cells, which is significantly quenched in cells treated with Cu²⁺.

Sources

Application

In Vivo Dosing Strategies for N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide: Application Notes and Protocols

For: Researchers, scientists, and drug development professionals. Introduction: The Therapeutic Potential and Challenges of a Novel Chromene-3-Carboxamide N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide belongs to the...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential and Challenges of a Novel Chromene-3-Carboxamide

N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide belongs to the coumarin family, a class of compounds renowned for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1]. The 2-oxo-2H-chromene scaffold is a key pharmacophore, and its derivatives are of significant interest in drug discovery[1]. However, a critical hurdle in the preclinical development of many promising compounds, including this series, is their poor aqueous solubility. This characteristic can severely limit oral bioavailability, making the establishment of effective in vivo dosing strategies a primary challenge.

This guide provides a comprehensive framework for developing robust in vivo dosing protocols for N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide. We will delve into the critical aspects of preclinical formulation, dose-range finding, and pharmacokinetic/pharmacodynamic (PK/PD) assessments. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data to advance your research.

Physicochemical Characterization and Pre-formulation Studies

A thorough understanding of the physicochemical properties of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is the cornerstone of a successful in vivo study. While specific experimental data for this compound is not extensively published, we can infer certain characteristics based on its structure and related analogs. A computed XLogP3 value for a similar compound, (2Z)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide, is 2.9, suggesting a lipophilic nature and, consequently, low aqueous solubility[2].

Table 1: Key Physicochemical Parameters for Consideration

ParameterImportanceRecommended Experimental Protocol
Aqueous Solubility Dictates dissolution rate and oral absorption.Kinetic and Thermodynamic Solubility Assays: Determine solubility in various aqueous media (e.g., water, PBS pH 7.4, simulated gastric and intestinal fluids) using HPLC-UV.
LogP/LogD Predicts lipophilicity and membrane permeability.Shake-flask method (octanol/water): Measure the distribution of the compound between the two phases to determine its lipophilicity at different pH values.
pKa Identifies ionizable groups and their charge state at different pHs, which affects solubility and permeability.Potentiometric titration or UV-spectrophotometry: Determine the dissociation constant(s) of the molecule.
Crystal Form (Polymorphism) Different crystal forms can have different solubilities and stabilities.Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC): Characterize the solid-state properties of the supplied compound.
Chemical Stability Ensures the compound does not degrade in the formulation or during the study.Forced degradation studies: Assess stability under various stress conditions (e.g., acid, base, oxidation, light, heat) using a stability-indicating HPLC method.
Protocol 1: Determination of Aqueous Solubility
  • Preparation of Supersaturated Solutions: Add an excess amount of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide to vials containing different aqueous media (e.g., deionized water, PBS pH 7.4, 0.1 N HCl, and Simulated Intestinal Fluid).

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Processing: Withdraw an aliquot from each vial and filter it through a 0.22 µm syringe filter to remove undissolved solid.

  • Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Formulation Development for Enhanced Bioavailability

Given the anticipated poor aqueous solubility, a key to successful in vivo studies is the development of an appropriate formulation to enhance exposure. The choice of formulation will depend on the intended route of administration (typically oral for initial screening), the required dose, and the physicochemical properties determined in the pre-formulation studies.

Table 2: Common Formulation Strategies for Poorly Soluble Compounds

Formulation StrategyMechanism of ActionAdvantagesDisadvantages
Suspension Particle size reduction increases surface area for dissolution.Simple to prepare, suitable for a wide range of doses.Potential for particle aggregation and non-uniform dosing.
Solution in a Co-solvent System Solubilizing the compound in a mixture of water-miscible organic solvents.Homogeneous dosing, can achieve high concentrations.Potential for precipitation upon dilution in the GI tract, potential for vehicle-related toxicity.
Amorphous Solid Dispersion Dispersing the amorphous form of the drug in a polymer matrix to increase solubility and dissolution rate.Significant enhancement of bioavailability.Can be physically unstable and revert to the crystalline form.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that form a microemulsion upon contact with GI fluids.Can significantly improve oral absorption.More complex to develop and characterize.
Complexation with Cyclodextrins The hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, increasing its apparent solubility.Effective for a wide range of molecules.Can be limited by the stoichiometry of complexation and the size of the drug molecule.
Workflow for Formulation Selection

Formulation_Selection_Workflow A Determine Physicochemical Properties (Solubility, LogP, pKa) B Poor Aqueous Solubility Confirmed A->B C Initial Dose-Range Finding (e.g., in vitro cytotoxicity) B->C D Select Formulation Strategy C->D E Suspension (e.g., 0.5% CMC) D->E Low Dose F Co-solvent System (e.g., PEG400/Water) D->F Moderate Dose G Lipid-Based System (e.g., SEDDS) D->G High Dose / Very Poor Solubility H Formulation Preparation and Characterization E->H F->H G->H I In Vivo Pilot PK Study H->I J Acceptable Exposure? I->J K Proceed to Efficacy Studies J->K Yes L Optimize Formulation J->L No L->D

Caption: Workflow for selecting an appropriate formulation.

In Vivo Dosing and Pharmacokinetic Studies

The primary goal of initial in vivo studies is to determine the pharmacokinetic profile of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and to establish a dose-exposure relationship. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Protocol 2: Pilot Pharmacokinetic Study in Rodents (Oral Gavage)
  • Animal Model: Select a suitable rodent species (e.g., male and female Sprague-Dawley rats or CD-1 mice), typically 8-10 weeks old.

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the study.

  • Dose Groups:

    • Group 1 (Vehicle Control): Administer the selected formulation vehicle.

    • Group 2 (Low Dose): e.g., 10 mg/kg.

    • Group 3 (Mid Dose): e.g., 30 mg/kg.

    • Group 4 (High Dose): e.g., 100 mg/kg.

    • Note: Dose levels should be informed by any available in vitro efficacy data and preliminary toxicity assessments.

  • Dosing: Administer a single dose of the formulation via oral gavage.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive and specific bioanalytical method (e.g., LC-MS/MS) for the quantification of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide in plasma.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine key PK parameters.

Table 3: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable time point.
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity.
t1/2 Elimination half-life.
CL/F Apparent total body clearance.
Vz/F Apparent volume of distribution.
Experimental Workflow for In Vivo Studies

In_Vivo_Workflow A Animal Acclimatization C Randomization and Grouping A->C B Dose Formulation Preparation D Dose Administration (e.g., Oral Gavage) B->D C->D E Blood Sample Collection (Serial) D->E J Pharmacodynamic Assessment (if applicable) D->J F Plasma Processing and Storage E->F H Sample Analysis F->H G Bioanalytical Method Development (LC-MS/MS) G->H I Pharmacokinetic Data Analysis H->I K Data Interpretation and Reporting I->K J->K

Caption: General workflow for in vivo pharmacokinetic studies.

Pharmacodynamic and Efficacy Studies

Once a formulation and dose range that provide adequate systemic exposure are established, efficacy studies in relevant disease models can be initiated. The design of these studies will be highly dependent on the therapeutic indication being investigated (e.g., oncology, infectious disease).

Key Considerations for Efficacy Studies:

  • Disease Model Selection: Choose an animal model that recapitulates the key aspects of the human disease.

  • Dosing Regimen: Based on the PK data, determine the optimal dosing frequency (e.g., once daily, twice daily) to maintain plasma concentrations above the target therapeutic level.

  • Pharmacodynamic Endpoints: Select and validate biomarkers that can provide an early indication of target engagement and biological activity.

  • Efficacy Endpoints: Define clear, measurable endpoints to assess the therapeutic benefit (e.g., tumor growth inhibition, reduction in bacterial load).

Conclusion

The successful in vivo evaluation of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide hinges on a systematic and data-driven approach to dosing and formulation. By thoroughly characterizing the physicochemical properties of the compound and employing rational formulation strategies, researchers can overcome the challenges posed by poor aqueous solubility. The protocols and workflows outlined in this guide provide a robust framework for generating the high-quality pharmacokinetic and pharmacodynamic data necessary to assess the therapeutic potential of this promising molecule and to inform its continued development.

References

  • PubChem. (2Z)-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide. National Center for Biotechnology Information. [Link]

  • Sunithakumari, M., Devarajegowda, H. C., Gagan, M. U., Dwarakanath, V., Srinivasa, H. T., & Palakshamurthy, B. S. (2023). Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(methylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 245–251. [Link]

Sources

Method

Advanced Protocol for the Catalytic Amidation of Coumarin-3-Carboxylic Acid to N-(2-Fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

Executive Summary & Mechanistic Rationale The synthesis of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide represents a critical transformation in medicinal chemistry. Coumarin-3-carboxamide derivatives are privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide represents a critical transformation in medicinal chemistry. Coumarin-3-carboxamide derivatives are privileged scaffolds, widely recognized for their potent, reversible, and highly selective inhibition of human Monoamine Oxidase B (hMAO-B), making them prime candidates for neurodegenerative disease therapies such as Parkinson's disease[1].

Traditionally, the amidation of coumarin-3-carboxylic acid with electron-deficient anilines (like 2-fluoroaniline) relies on stoichiometric, atom-inefficient coupling reagents (e.g., HATU, EDCI/HOBt) which generate hazardous byproducts and complicate purification. To establish a greener, highly scalable, and self-validating system, this protocol utilizes direct catalytic dehydrative amidation driven by a boronic acid catalyst[2].

Causality in Catalyst Selection: 2-Fluoroaniline is a notoriously poor nucleophile due to the strong inductive electron-withdrawing effect and steric hindrance of the ortho-fluorine atom. To overcome this high activation barrier without stoichiometric activators, we employ 3,4,5-trifluorophenylboronic acid as a Lewis acid catalyst[3]. The electron-deficient nature of the fluorinated aryl ring hyper-activates the boron center, allowing it to rapidly coordinate with the coumarin-3-carboxylic acid to form a highly electrophilic monoacyloxyborane intermediate[4]. This intermediate is susceptible to nucleophilic attack even by deactivated anilines. Continuous azeotropic removal of water via a Dean-Stark apparatus drives the thermodynamic equilibrium toward the amide product, preventing the reverse hydrolysis reaction and avoiding catalyst deactivation[4].

Catalytic Cycle & Workflow Visualization

The following diagram maps the logical flow of the catalytic cycle, demonstrating how the transition states resolve into the final product while regenerating the catalyst.

CatalyticAmidation Cat Boronic Acid Catalyst 3,4,5-F3C6H2B(OH)2 Int1 Monoacyloxyborane Active Intermediate Cat->Int1 + Carboxylic Acid - H2O Acid Coumarin-3-carboxylic acid (Electrophile Source) Acid->Int1 Amine 2-Fluoroaniline (Nucleophile) Int2 Tetrahedral B-N Adduct (Transition State) Amine->Int2 Int1->Int2 + Amine Attack Int2->Cat Catalyst Regeneration Prod N-(2-fluorophenyl)-2-oxo- 2H-chromene-3-carboxamide Int2->Prod Dehydrative Elimination Water H2O Byproduct (Azeotropic Removal) Int2->Water

Caption: Catalytic cycle of the dehydrative amidation driven by 3,4,5-trifluorophenylboronic acid.

Materials and Reagents

Strict adherence to reagent purity is required to prevent catalyst poisoning. Ensure all solvents are anhydrous.

Reagent / MaterialRoleAmount / ConcentrationMolar Equivalents
Coumarin-3-carboxylic acid Electrophile1.90 g (10.0 mmol)1.0 eq
2-Fluoroaniline Nucleophile1.01 mL (10.5 mmol)1.05 eq
3,4,5-Trifluorophenylboronic acid Lewis Acid Catalyst88 mg (0.5 mmol)0.05 eq (5 mol%)
Toluene (Anhydrous) Reaction Solvent50 mLN/A
1M HCl (aq) Workup Wash30 mLN/A
Saturated NaHCO₃ (aq) Workup Wash30 mLN/A
Ethanol (Absolute) Recrystallization~20 mLN/A

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system : the physical state changes during the reaction and the specific sequential washes during workup inherently confirm the success of the transformation and the purity of the product.

Phase 1: System Assembly
  • Apparatus Setup: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Inert Atmosphere: Purge the system with dry Argon or Nitrogen for 10 minutes. Rationale: While the boronic acid catalyst is generally air-stable, excluding ambient moisture prevents premature hydrolysis of the active monoacyloxyborane intermediate[4].

Phase 2: Reagent Charging
  • Substrate Addition: Add coumarin-3-carboxylic acid (1.90 g, 10.0 mmol) to the flask, followed by anhydrous toluene (50 mL). The mixture will appear as a heterogeneous white suspension.

  • Nucleophile Addition: Inject 2-fluoroaniline (1.01 mL, 10.5 mmol) via syringe.

  • Catalyst Initiation: Add the 3,4,5-trifluorophenylboronic acid (88 mg, 0.5 mmol) in one portion. Causality: Adding the catalyst last ensures that it immediately interacts with the bulk carboxylic acid rather than forming off-target dead-end complexes with the amine[4].

Phase 3: Catalytic Reflux
  • Azeotropic Dehydration: Heat the reaction mixture to a vigorous reflux (oil bath at 125 °C to maintain an internal temperature of ~110-115 °C).

  • Monitoring: Maintain reflux for 12–16 hours. As the reaction progresses, the suspension will gradually clear into a homogeneous pale-yellow solution. Water droplets will visibly collect in the Dean-Stark trap (theoretical yield of water: ~180 µL).

  • Completion Check: Verify reaction completion via TLC (Eluent: 7:3 Hexanes/Ethyl Acetate, UV visualization at 254 nm). The product spot will appear at a higher Rf​ than the highly polar coumarin-3-carboxylic acid.

Phase 4: Quench & Self-Validating Workup
  • Cooling: Remove the flask from the heat source and allow it to cool to room temperature.

  • Dilution: Dilute the mixture with Ethyl Acetate (50 mL) to prevent product precipitation during the aqueous washes.

  • Acid Wash (Amine Removal): Transfer to a separatory funnel and wash with 1M HCl (30 mL). Causality: 2-fluoroaniline is a weak base; protonation converts any unreacted starting material into a water-soluble anilinium salt, partitioning it exclusively into the aqueous layer.

  • Base Wash (Acid & Catalyst Removal): Wash the organic layer with saturated aqueous NaHCO₃ (2 × 30 mL). Causality: Unreacted coumarin-3-carboxylic acid (pKa ~4) and the boronic acid catalyst are deprotonated and extracted into the aqueous phase. The organic layer now contains only the neutral amide product.

  • Drying: Wash with brine (30 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude solid.

Phase 5: Purification
  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling absolute ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath for 30 minutes.

  • Filtration: Collect the resulting crystalline needles via vacuum filtration, wash with ice-cold ethanol (5 mL), and dry in a vacuum oven at 50 °C for 4 hours.

Process Optimization & Quantitative Data

The choice of water removal method is critical. While molecular sieves are often used in small-scale amidations, they can sequester the polar coumarin substrate or form unreactive "ate"-complexes with the boronic acid, stalling the catalytic cycle[4]. The Dean-Stark method proves vastly superior for this specific scaffold.

EntryCatalystLoading (mol%)SolventWater Removal StrategyIsolated Yield (%)
1None (Control)-TolueneDean-Stark< 5%
2B(OH)₃10TolueneDean-Stark45%
33,4,5-F₃C₆H₂B(OH)₂5Toluene5Å Molecular Sieves68%
4 3,4,5-F₃C₆H₂B(OH)₂ 5 Toluene Dean-Stark 92%
53,4,5-F₃C₆H₂B(OH)₂1TolueneDean-Stark78%

Table 1: Optimization of reaction conditions for the synthesis of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide.

Analytical Validation

To confirm the structural integrity and purity of the synthesized N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide, the following spectroscopic benchmarks should be met:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.85 (s, 1H, Amide NH ), 8.95 (s, 1H, Coumarin H -4), 8.18 (td, J = 8.2, 1.5 Hz, 1H, Ar-H ), 8.05 (dd, J = 7.8, 1.6 Hz, 1H, Ar-H ), 7.82-7.75 (m, 1H, Ar-H ), 7.55-7.48 (m, 2H, Ar-H ), 7.35-7.20 (m, 3H, Ar-H ).

    • Diagnostic Note: The highly deshielded singlet at ~8.95 ppm confirms the intact coumarin ring system, while the sharp singlet at ~10.85 ppm confirms successful amide bond formation.

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 160.8 (Amide C =O), 159.2 (Coumarin C =O), 154.5 (d, J = 245 Hz, C-F), 153.8, 148.2, 134.5, 130.1, 127.8, 126.5 (d, J = 10 Hz), 125.2, 124.8, 119.2, 118.5, 116.4, 115.8 (d, J = 19 Hz).

  • HRMS (ESI-TOF): m/z calculated for C₁₆H₁₀FNO₃ [M+H]⁺ 284.0717; found 284.0722.

References

  • Koshizuka, M., et al. (2024). "Organoboron catalysis for direct amide/peptide bond formation." Chemical Communications.[Link][2]

  • Gaspar, A., et al. (2017). "Coumarin versus Chromone Monoamine Oxidase B Inhibitors: Quo Vadis?" Journal of Medicinal Chemistry.[Link][1]

  • Maki, T., et al. (2005). "Boric Acid Catalyzed Amide Formation From Carboxylic Acids and Amines." Organic Syntheses.[Link][3]

  • Arkhipenko, S., et al. (2018). "Mechanistic insights into boron-catalysed direct amidation reactions." Chemical Science (Archived in PMC).[Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists facing challenges with the aqueous solubility of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and related c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists facing challenges with the aqueous solubility of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and related coumarin-3-carboxamide derivatives.

Part 1: Diagnostic FAQs – Understanding the Molecule

Q: Why is N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide so difficult to dissolve in aqueous media? A: The poor aqueous solubility of this compound is driven by its high crystal lattice energy and high lipophilicity (logP). The 2-oxo-2H-chromene (coumarin) core is a planar, bicyclic aromatic system that promotes strong intermolecular π-π stacking in the solid state [2]. Furthermore, the addition of the N-(2-fluorophenyl) moiety significantly increases the molecule's hydrophobicity. While the fluorine atom is highly electronegative, it acts as a poor hydrogen bond acceptor in water. Consequently, the thermodynamic penalty of breaking the water network (hydration energy) is insufficient to overcome the strong intermolecular forces of the crystal lattice [3].

Q: Can I use pH adjustment (acid/base titration) to improve its solubility? A: No. Unlike amines or carboxylic acids, this compound lacks functional groups that are ionizable within the physiological pH range (pH 2–10). The carboxamide nitrogen is non-basic due to resonance stabilization with the adjacent carbonyl group, and the coumarin ring remains neutral. Attempting to force dissolution with extreme alkaline conditions (pH > 10) is highly discouraged, as it will cause the base-catalyzed hydrolysis (ring-opening) of the coumarin lactone.

SolubilizationWorkflow Start Compound: N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide App What is the intended application? Start->App InVitro In Vitro Assays (Enzyme/Cellular) App->InVitro InVivo In Vivo / Formulation (Animal Models/Dosing) App->InVivo Solvent Co-solvent & Micellar Strategy (DMSO + Tween 80) InVitro->Solvent CD Inclusion Complexation (HP-β-CD or SBE-β-CD) InVivo->CD

Decision tree for selecting the optimal solubilization strategy based on experimental application.

Part 2: Troubleshooting Guide – In Vitro Assays

Q: My compound precipitates immediately upon addition to my biological assay buffer. How can I prevent this? A: You are experiencing a "solvent shift" effect. When a highly concentrated DMSO stock is diluted into an aqueous buffer, the local concentration of water rapidly increases. The hydrophobic coumarin derivative crashes out of solution before it can disperse. To prevent this, you must lower the thermodynamic barrier to solvation using a Micellar Solubilization Strategy .

Protocol: Micellar Solubilization for Cell/Enzyme Assays

By utilizing a non-ionic surfactant above its critical micelle concentration (CMC), you can encapsulate the highly lipophilic 2-fluorophenyl and coumarin moieties within a hydrophobic micelle core, shielding them from the aqueous environment.

  • Stock Preparation: Dissolve the compound in 100% DMSO to a concentration of 10–20 mM.

  • Surfactant Priming: Mix the DMSO stock 1:1 (v/v) with a non-ionic surfactant (e.g., Tween 80 or Kolliphor EL). Vortex vigorously for 2 minutes.

  • Aqueous Dilution: Warm your aqueous assay buffer to 37°C. Slowly add the DMSO/Surfactant/Drug mixture dropwise into the buffer while maintaining constant, high-speed vortexing.

  • Self-Validation Step: Measure the optical density (OD) of the final buffer at 600 nm. An OD600​<0.05 indicates a successful, optically clear nano-micellar dispersion. An elevated OD600​ indicates light scattering from micro-precipitates, meaning the surfactant ratio must be increased.

Part 3: Troubleshooting Guide – In Vivo & Formulation

Q: I need to dose this compound in murine models, but the required concentration of DMSO/surfactants causes severe toxicity. What is the alternative? A: For in vivo applications, the gold standard for solubilizing planar, hydrophobic aromatics is Cyclodextrin Inclusion Complexation [1]. Specifically, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is recommended.

Mechanistic Causality: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic inner cavity. The planar coumarin ring and the fluorophenyl group insert into this cavity via van der Waals forces and hydrophobic interactions. This effectively masks the lipophilic surfaces from water, increasing apparent solubility by orders of magnitude without altering the drug's covalent structure or pharmacological target engagement [1].

Protocol: Preparation of HP-β-CD Inclusion Complexes (Lyophilization Method)

CDProtocol Step1 Dissolve Coumarin in Ethanol Step3 Mix & Sonicate (1 min) Step1->Step3 Step2 Dissolve HP-β-CD in Ultrapure Water Step2->Step3 Step4 Stir at 600 rpm (24 hours) Step3->Step4 Step5 Evaporate Organic Solvent Step4->Step5 Step6 Filter (0.45 µm) & Lyophilize Step5->Step6

Step-by-step workflow for the preparation of coumarin/β-cyclodextrin inclusion complexes.

  • Organic Phase: Dissolve N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide in a minimal volume of absolute ethanol.

  • Aqueous Phase: Dissolve HP-β-CD in ultrapure water to achieve a 1:2 (Drug:CD) molar ratio.

  • Complexation: Pour the aqueous HP-β-CD solution into the ethanol solution. Sonicate the mixture in a water bath for 1 minute to ensure complete initial dispersion.

  • Equilibration: Place the mixture on a magnetic stirrer at 600 rpm for 24 hours at room temperature. This time is required for the thermodynamic equilibration of the guest (drug) into the host (cyclodextrin) cavity.

  • Solvent Removal: Use a rotary evaporator to remove the ethanol under reduced pressure.

  • Self-Validation Step (Filtration): Filter the remaining aqueous solution through a 0.45 µm PTFE syringe filter. Validation: If complexation was successful, the filtrate will be completely transparent. Any uncomplexed, insoluble coumarin derivative will be trapped on the filter membrane.

  • Lyophilization: Freeze the filtrate at -80°C and lyophilize for 48 hours to obtain a stable, highly water-soluble amorphous powder ready for reconstitution in saline.

Part 4: Quantitative Data Summary

The following table summarizes the expected solubility enhancement profiles for coumarin-3-carboxamide derivatives based on established literature techniques.

Solubilization TechniqueCarrier / ExcipientOptimal Molar/Vol RatioExpected Solubility IncreasePrimary Application
Co-solvent DMSO (1-5% v/v)N/A2 to 5-foldBiochemical / Cell-free assays
Micellar Solubilization Tween 80 / Kolliphor1:1 with DMSO10 to 50-foldCell-based assays
Solid Dispersion PVP K301:3 (Drug:Polymer)~25-foldOral formulations
Inclusion Complexation HP-β-CD1:2 (Drug:CD)> 100-foldIn vivo dosing (IV/IP)

References

  • Title: Coumarin/β-Cyclodextrin Inclusion Complexes Promote Acceleration and Improvement of Wound Healing Source: ACS Applied Materials & Interfaces (2024) URL: [Link]

  • Title: Discovery of Novel Coumarin-Schiff Base Hybrids as Potential Acetylcholinesterase Inhibitors: Design, Synthesis, Enzyme Inhibition, and Computational Studies Source: Pharmaceuticals (2023) URL: [Link]

  • Title: Unveiling the antitumor potential of novel N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides as dual inhibitors of VEGFR2 kinase and cytochrome P450 for targeted treatment of hepatocellular carcinoma Source: Frontiers in Chemistry (2022) URL: [Link]

Optimization

troubleshooting low synthesis yield of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

Topic: Optimizing Synthesis Yield of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide Welcome to the Advanced Diagnostics Hub. Synthesizing N-aryl coumarin-3-carboxamides—specifically those bearing ortho-halogenated an...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Synthesis Yield of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

Welcome to the Advanced Diagnostics Hub. Synthesizing N-aryl coumarin-3-carboxamides—specifically those bearing ortho-halogenated anilines—presents unique mechanistic challenges. This guide is designed for application scientists and drug development professionals to diagnose, understand, and resolve low-yield outcomes during the amidation of 2-oxo-2H-chromene-3-carboxylic acid with 2-fluoroaniline.

Diagnostic Data: Coupling Strategy Comparison

Before troubleshooting, it is critical to benchmark your current synthetic approach against established baselines. The table below summarizes the quantitative performance of common coupling strategies for this specific scaffold.

Coupling StrategyTypical YieldReaction TimePrimary Failure Mode / Dominant Byproduct
EDCI / HOBt 15 - 30%24 - 48 hIncomplete conversion; Unreacted 2-fluoroaniline
SOCl₂ (Acid Chloride) 40 - 60%4 - 8 hLactone ring opening; Acyl chloride hydrolysis
DCC / DMAP 20 - 35%24 hN-acylurea byproduct formation; Difficult purification
HATU / DIPEA 75 - 85% 12 - 24 h Optimal method ; Potential epimerization (not applicable here)
Mechanistic FAQs: Understanding Causality

Q1: Why does 2-fluoroaniline result in significantly lower yields compared to unsubstituted aniline when using standard carbodiimides (EDCI/DCC)? A: The failure is rooted in both electronic and steric causality. The fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I effect), which drastically reduces the electron density on the adjacent amine nitrogen. Furthermore, the ortho-substituent creates a physical steric barrier during the formation of the tetrahedral intermediate. Because carbodiimide-activated esters (like OBt) are only moderately reactive, the activation energy barrier for the nucleophilic attack by 2-fluoroaniline is too high, leading to stalled reactions.

Q2: I am observing a major byproduct with a mass of [M+18] on LC-MS. What is this, and how do I prevent it? A: A mass shift of +18 Da indicates the hydrolysis (ring-opening) of the coumarin lactone. The 2-oxo-2H-chromene ring is highly susceptible to nucleophilic attack by hydroxide ions or water under basic conditions. Causality: Using strong, unhindered bases (like NaOH or excessive Triethylamine) in the presence of trace moisture cleaves the cyclic ester, yielding a substituted hydroxycinnamic acid derivative. Solution: Switch to a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) and ensure your solvent (e.g., Acetonitrile or DMF) is strictly anhydrous.

Q3: My starting material (coumarin-3-carboxylic acid) is degrading, and I see a mass of [M-44]. Why? A: 3-Carboxycoumarins are prone to decarboxylation (loss of CO₂, -44 Da) when subjected to high temperatures, particularly in the presence of acid or base catalysts. Solution: Never reflux the amidation reaction for this scaffold. Keep the reaction strictly at or below room temperature (20–25 °C).

Self-Validating Experimental Protocol (HATU-Mediated)

Recent crystallographic and synthetic studies, such as those published in , demonstrate that HATU is the most reliable coupling agent for generating the trans-amide geometry of this scaffold without degrading the lactone core . Furthermore, structure-activity relationship studies on highlight the necessity of mild conditions to preserve the coumarin pharmacophore .

Reagents:

  • 2-oxo-2H-chromene-3-carboxylic acid (1.0 eq, 1.0 mmol, 190.15 mg)

  • 2-Fluoroaniline (2.0 eq, 2.0 mmol, 193 µL)

  • HATU (1.2 eq, 1.2 mmol, 456 mg)

  • DIPEA (3.0 eq, 3.0 mmol, 522 µL)

  • Anhydrous Acetonitrile (15 mL)

Step-by-Step Methodology:

  • System Purging: Flush a dry 50 mL round-bottom flask with Argon for 5 minutes to exclude atmospheric moisture, which is the primary culprit for lactone hydrolysis.

  • Activation: Dissolve 2-oxo-2H-chromene-3-carboxylic acid in 15 mL of anhydrous Acetonitrile. Add DIPEA and stir for 5 minutes at room temperature. Add HATU in one portion. The solution will transition to a deep yellow/orange as the highly reactive OAt-ester forms. Stir for exactly 10 minutes.

  • Nucleophilic Addition: Add 2-fluoroaniline dropwise over 2 minutes. The excess (2.0 eq) is mathematically required to drive the equilibrium forward due to the amine's poor nucleophilicity.

  • Self-Validating Checkpoint (In-Process LC-MS): After 12 hours, quench a 5 µL aliquot in 100 µL of LC-MS grade methanol.

    • Validation Criteria: The reaction is ready for workup only when the target product peak dominates. According to, the exact mass is 283.06 Da. You must observe the specific adducts: [M+H]⁺ = 284.07 and [M+Na]⁺ = 306.05 . If a peak at 302.08 dominates, ring-opening has occurred, and the batch must be aborted.

  • Workup: Remove Acetonitrile in vacuo. Dissolve the residue in Dichloromethane (25 mL) and wash sequentially with 0.5 M HCl (2 x 15 mL) to remove unreacted aniline and DIPEA, followed by saturated NaHCO₃ (15 mL) and brine. Dry over anhydrous Na₂SO₄ and concentrate to yield the crude product.

Workflow Visualization: Yield Optimization Logic

YieldOptimization Start Low Yield: N-(2-fluorophenyl)-2-oxo- 2H-chromene-3-carboxamide CheckSM Is Coumarin-3-carboxylic acid fully consumed? Start->CheckSM SM_No NO Poor Activation CheckSM->SM_No SM_Yes YES Check Side Products CheckSM->SM_Yes Fix_Activation Action: Switch to HATU/DIPEA or Acid Chloride Route SM_No->Fix_Activation Check_Side Identify Major Side Product via LC-MS SM_Yes->Check_Side Side_RingOpen Mass = [M+18] (Lactone Ring Opening) Check_Side->Side_RingOpen Side_Decarb Mass = [M-44] (Decarboxylation) Check_Side->Side_Decarb Side_UnreactedAmine Unreacted 2-Fluoroaniline + Acid Degradation Check_Side->Side_UnreactedAmine Fix_RingOpen Action: Use mild base (DIPEA) and strictly anhydrous solvent Side_RingOpen->Fix_RingOpen Fix_Decarb Action: Lower reaction temperature (< 40°C) Side_Decarb->Fix_Decarb Fix_Amine Action: Increase 2-fluoroaniline to 2.0 eq. Extend time. Side_UnreactedAmine->Fix_Amine

Fig 1: Diagnostic decision tree for troubleshooting N-(2-fluorophenyl)coumarin-3-carboxamide yield.

References
  • Title: Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(methylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide Source: Acta Crystallographica Section E: Crystallographic Communications URL: [Link]

  • Title: Synthesis, Molecular Modelling and Selective Inhibitory Activity against Human Monoamine Oxidases of 3-Carboxamido-7-substituted Coumarins Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: N-(2-fluorophenyl)-2-oxo-2h-chromene-3-carboxamide (Compound Summary & Mass Spectrometry Data) Source: PubChemLite / National Center for Biotechnology Information URL: [Link]

Troubleshooting

preventing degradation of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide during storage

Technical Support Center: Stability & Storage of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide Welcome to the Technical Support Center for N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide. This coumarin-3-carboxam...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability & Storage of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

Welcome to the Technical Support Center for N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide. This coumarin-3-carboxamide derivative is a highly valuable scaffold in drug development[1]. However, its unique structural features—specifically the α-pyrone (lactone) ring and the conjugated π-system—make it susceptible to environmental degradation.

This guide is designed for researchers and scientists to troubleshoot storage issues, understand the causality behind degradation mechanisms, and implement self-validating protocols to ensure experimental integrity.

Section 1: Core Degradation Mechanisms (FAQs)

Q1: Why does the efficacy of my compound decrease when left in aqueous buffers over time? A: The primary culprit is base-catalyzed hydrolysis of the lactone ring . The carbonyl carbon of the 2-oxo group in the coumarin core is highly electrophilic. In aqueous environments, especially at physiological (pH 7.4) or basic pH levels, hydroxide ions nucleophilically attack this carbon. This cleaves the cyclic ester bond, opening the ring to form a coumarinic acid derivative (e.g., a 3-(2-hydroxyphenyl)propanoic acid derivative)[2]. This structural alteration fundamentally destroys the molecule's spatial conformation and biological activity. Studies on related coumarins show that while they are stable at acidic pH, spontaneous hydrolysis accelerates rapidly at pH > 9.0[3].

Q2: Is N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide sensitive to ambient laboratory light? A: Yes. Coumarin derivatives are highly prone to photodegradation . The conjugated π-system absorbs UV and visible light, promoting the molecule to an excited singlet or triplet state. This excited state can react with a ground-state molecule via a [2+2] photocycloaddition across the 3,4-double bond, forming inactive cyclobutane dimers (syn head-to-tail or anti dimers)[4]. Additionally, in aerobic conditions, light exposure can generate singlet oxygen, leading to photo-oxidation[5].

Degradation Compound N-(2-fluorophenyl)-2-oxo- 2H-chromene-3-carboxamide Hydrolysis Base-Catalyzed Hydrolysis (Aqueous, pH > 7.4) Compound->Hydrolysis Photodegradation Photodegradation (UV/Vis Light Exposure) Compound->Photodegradation LactoneOpen Lactone Ring Opening (Inactive Coumarinic Acid) Hydrolysis->LactoneOpen Dimerization [2+2] Photocycloaddition (Cyclobutane Dimers) Photodegradation->Dimerization

Fig 1: Primary degradation pathways of coumarin-3-carboxamide derivatives.

Section 2: Quantitative Stability Profile

To optimize your experimental design, refer to the summarized stability data below, extrapolated from the behavior of the coumarin-3-carboxamide class under stress conditions.

Table 1: Stability Profile under Various Storage Conditions

Environmental ConditionStress FactorPrimary Degradation PathwayEstimated Stability / Half-Life
Solid State (Dark, 4°C) NoneNone> 2 Years[6]
Anhydrous DMSO (-20°C) NoneNone> 6 Months
Aqueous Buffer (pH 4.0 - 6.0) Acidic pHHydrolysis (Reversible)Highly Stable (> 1 Month)
Aqueous Buffer (pH 7.4) Physiological pHBase-Catalyzed HydrolysisModerate (Days to Weeks)
Aqueous Buffer (pH > 9.0) Basic pHBase-Catalyzed HydrolysisRapid (< 24 Hours)[3]
Aerobic Solution + Light UV/Vis + OxygenPhotodimerization / OxidationRapid (Hours)[5],[4]

Section 3: Recommended Storage Protocols & Methodologies

To prevent hydrolysis and photodegradation, you must isolate the compound from moisture, basic environments, and light[6].

Protocol A: Preparation and Long-Term Storage of Stock Solutions

Causality: DMSO is hygroscopic. If ambient moisture is absorbed into the DMSO stock, the trace water will initiate lactone hydrolysis over time, even at low temperatures. Purging with an inert gas displaces oxygen and moisture.

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized solid vial to reach room temperature in a desiccator before opening to prevent condensation.

  • Dissolution: Dissolve the solid in high-purity, anhydrous Dimethyl Sulfoxide (DMSO) (water content < 0.005%) to create a 10 mM or 50 mM stock solution.

  • Aliquotting: Divide the stock solution into single-use aliquots (e.g., 10-50 µL) using amber glass or opaque microcentrifuge tubes to block UV/Vis light transmission.

  • Inert Gas Purging: Gently blow a stream of dry Argon or Nitrogen gas over the headspace of each tube for 3-5 seconds before capping.

  • Storage: Store the aliquots at -20°C or -80°C in a sealed secondary container containing a desiccant pack.

  • Usage: Thaw aliquots immediately before use. Do not freeze-thaw. Discard any unused portion of a thawed aliquot.

Protocol B: Stability-Indicating LC-MS Validation

Causality: Fluorometry can sometimes be misleading if the degradation products (like coumarinic acid) retain partial fluorescence. Liquid Chromatography coupled with Mass Spectrometry (LC-MS) provides a self-validating system by separating the intact compound from its ring-opened or dimerized byproducts[3].

Step-by-Step Methodology:

  • Sample Prep: Dilute a small fraction of the stored stock solution to 1 µM in a quenching solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). The acidic environment halts any ongoing base-catalyzed hydrolysis.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Monitor the specific m/z of the intact N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide parent ion in positive ion mode.

  • Analysis: Look for secondary peaks with an m/z corresponding to [+18 Da] (addition of water via lactone hydrolysis) or[2x Parent Mass] (photodimerization). A purity of >95% validates the batch for biological assays.

Workflow Start Lyophilized Powder (Equilibrate to RT) Solvent Dissolve in Anhydrous DMSO (Protect from Light) Start->Solvent Aliquot Aliquot into Amber Vials (Single-Use Volumes) Solvent->Aliquot Gas Purge Headspace (Argon/N2 Gas) Aliquot->Gas Store Store at -20°C (With Desiccant) Gas->Store Validate LC-MS Validation (Check for +18 Da Peak) Store->Validate

Fig 2: Optimal workflow for the preparation, storage, and validation of coumarin-based stocks.

Section 4: Troubleshooting FAQs

Q3: My DMSO stock solution turned slightly yellow and my cell assay results are inconsistent. What happened? A: A color shift (often yellowing) in coumarin derivatives is a strong indicator of photodegradation or oxidation. If the stock was exposed to ambient light on the benchtop for extended periods, [2+2] photocycloaddition likely occurred[4]. The inconsistency in your assay is due to the varying concentrations of the active monomer versus the inactive dimer. Always use amber tubes and prepare assay dilutions in low-light conditions.

Q4: I need to run a 72-hour cell culture assay. Will the compound degrade in the media? A: Yes, gradual degradation is highly probable. Cell culture media (pH ~7.4) incubated at 37°C provides the exact conditions for slow base-catalyzed lactone hydrolysis[2]. To maintain a constant concentration of the active compound, we recommend replacing the media with freshly spiked compound every 24 hours, rather than relying on a single dose for the full 72-hour period.

Q5: Can I store the compound in Methanol or Ethanol instead of DMSO? A: It is not recommended for long-term storage. While coumarins are soluble in alcohols, protic solvents can act as nucleophiles over time, leading to transesterification or ring-opening reactions similar to aqueous hydrolysis. Stick to anhydrous, aprotic solvents like DMSO for stock solutions.

References

  • instras.com - The photostability of some fluorescent disperse dyes derivatives of coumarin.
  • Benchchem - Dihydrocoumarin: An In-depth Technical Guide to Stability and Degradation Pathways.
  • Canadian Science Publishing - THE PHOTODIMERS OF COUMARIN AND RELATED COMPOUNDS.
  • Universidade de Lisboa - 3-hydroxy-V-coumarin hydrolysis study through fluorometry and LC-MS analysis.
  • Chemodex - Coumarin-3-carboxylic acid - CAS-Number 531-81-7.
  • MDPI - Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives.

Sources

Optimization

Technical Support Center: Optimizing Fluorescence Signal-to-Noise Ratio for N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals utilizing N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide in their fluorescence-based assays. This docum...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals utilizing N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide in their fluorescence-based assays. This document provides in-depth troubleshooting advice and frequently asked questions to empower you to maximize your signal-to-noise ratio (SNR) and achieve high-quality, reproducible data.

The 2-oxo-2H-chromene (coumarin) scaffold is a cornerstone in the design of fluorescent probes due to its versatile biological activities and favorable photophysical properties.[1][2] N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide, a member of this class, holds significant potential in various applications, including cellular imaging and drug screening.[][4] However, optimizing its fluorescence signal requires a nuanced understanding of the factors that can influence its performance. This guide is structured to provide both foundational knowledge and actionable solutions to common experimental challenges.

I. Core Principles of Fluorescence Optimization

Achieving a high signal-to-noise ratio is fundamentally about maximizing the specific signal from your target while minimizing all sources of background and noise. For N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide, this involves careful consideration of its molecular environment and the instrumentation used for detection.

Key Factors Influencing Fluorescence Intensity:
  • Molecular Structure and Environment: The intrinsic properties of the fluorophore and its immediate surroundings dictate its quantum yield (the efficiency of converting absorbed light into emitted light).[5]

  • Concentration: While a higher concentration can increase signal, it can also lead to self-quenching or inner filter effects.[6]

  • Solvent Polarity and pH: The polarity of the solvent and the pH of the medium can significantly alter the fluorescence properties of coumarin derivatives.[][7][8]

  • Excitation and Emission Wavelengths: Proper selection of excitation and emission wavelengths is critical to maximize signal collection and minimize background.[9]

  • Instrumentation: The light source, filters, and detector all play a crucial role in the final signal quality.[10]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a practical question-and-answer format.

Question 1: My fluorescence signal is weak or undetectable. What are the potential causes and how can I fix it?

A weak signal can be frustrating, but it is often rectifiable by systematically evaluating several factors.

Possible Cause 1: Suboptimal Excitation and Emission Wavelengths Coumarin derivatives typically absorb light in the 350-450 nm range and emit in the 400-550 nm range.[] While the exact optimal wavelengths for N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide are not extensively documented in the provided search results, it is crucial to determine them empirically for your specific experimental setup.

Solution: Perform Excitation and Emission Scans Use a spectrofluorometer to determine the optimal excitation and emission maxima for your compound in the specific buffer or solvent system you are using.

Step-by-Step Protocol: Determining Optimal Wavelengths

  • Prepare a solution of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide at a concentration known to be within the linear range (e.g., 1-10 µM).

  • Excitation Scan: Set the emission monochromator to an estimated emission maximum (e.g., 450 nm) and scan a range of excitation wavelengths (e.g., 300-420 nm). The peak of this scan is your optimal excitation wavelength.

  • Emission Scan: Set the excitation monochromator to the optimal excitation wavelength determined in the previous step and scan a range of emission wavelengths (e.g., 400-550 nm). The peak of this scan is your optimal emission wavelength.

  • Use these empirically determined wavelengths for all subsequent experiments.

Possible Cause 2: Inappropriate Solvent or pH The fluorescence of coumarin derivatives is highly sensitive to the microenvironment.[] An unsuitable solvent can lead to non-radiative decay pathways, reducing fluorescence.[7] Similarly, the pH of the solution can significantly impact the protonation state of the molecule and its fluorescence.[5][8]

Solution: Optimize Solvent and pH

  • Solvent: If working in aqueous buffers, consider adding a co-solvent like DMSO or ethanol to improve solubility and potentially disrupt aggregation-caused quenching.[7] However, be mindful that changes in solvent polarity can also shift the emission spectrum.[11]

  • pH: Empirically test a range of pH values for your buffer system to identify the optimal pH for maximum fluorescence intensity. For many coumarin derivatives, fluorescence is stronger in alkaline conditions.[8]

Possible Cause 3: Low Concentration or Degradation The concentration of your fluorophore may be too low, or the compound may have degraded over time.

Solution: Verify Concentration and Integrity

  • Confirm the concentration of your stock solution using UV-Vis spectrophotometry and the Beer-Lambert law, if the molar extinction coefficient is known.

  • Ensure the compound has been stored properly (typically protected from light and moisture) to prevent degradation.

Question 2: I'm observing high background fluorescence. How can I reduce it?

High background can obscure your specific signal, leading to a poor signal-to-noise ratio.

Possible Cause 1: Autofluorescence from Biological Samples or Media Cells, tissues, and culture media often contain endogenous fluorophores (e.g., NADH, flavins) that can contribute to background fluorescence.[9]

Solution: Implement Background Subtraction and Spectral Unmixing

  • Blank Measurements: Always measure the fluorescence of a control sample that does not contain your fluorophore to determine the background level. Subtract this value from your experimental measurements.

  • Spectral Unmixing: If your imaging system supports it, use spectral unmixing algorithms to differentiate the emission spectrum of your probe from the broader autofluorescence spectrum.

  • Wavelength Selection: Using an excitation wavelength greater than 400 nm can help minimize background fluorescence from common biological molecules like NADPH.[9]

Possible Cause 2: Contamination Contaminants in your reagents, solvents, or on your labware can be a significant source of background fluorescence.

Solution: Use High-Purity Reagents and Clean Labware

  • Use high-purity, spectroscopy-grade solvents.

  • Thoroughly clean all cuvettes and glassware.

  • Filter your solutions to remove any particulate matter.

Possible Cause 3: Light Leakage or Inefficient Filtering in the Instrument Stray light can reach the detector and contribute to background noise.

Solution: Optimize Instrument Settings and Components

  • Ensure the sample chamber is light-tight.

  • Use high-quality bandpass filters for both excitation and emission to ensure that only the desired wavelengths are being used and detected.[10] Adding a secondary emission filter can further reduce excess background noise.[12]

Question 3: My signal is unstable and decreases over time. What's happening?

This phenomenon is likely due to photobleaching, the irreversible photochemical destruction of the fluorophore.

Solution: Minimize Photobleaching

  • Reduce Excitation Power: Use the lowest possible light intensity from your source that still provides an adequate signal.[7]

  • Minimize Exposure Time: Limit the duration of light exposure by using shutters and acquiring data efficiently.[7]

  • Use Antifade Reagents: For microscopy applications, consider using a commercially available antifade mounting medium.

  • Oxygen Scavenging: The presence of oxygen can accelerate photobleaching.[5] If your experimental system allows, deoxygenating your solution may help.

Question 4: My signal intensity is not proportional to the concentration of my analyte. Why?

This non-linear relationship can be caused by the inner filter effect or aggregation-caused quenching.

Possible Cause 1: Inner Filter Effect At high concentrations, the fluorophore molecules in the outer layers of the solution can absorb the excitation light, preventing it from reaching the molecules in the center. They can also reabsorb the emitted light.[6]

Solution: Work at Lower Concentrations Dilute your sample to a concentration where the absorbance is typically less than 0.05 to maintain a linear relationship between concentration and fluorescence intensity.[5]

Possible Cause 2: Aggregation-Caused Quenching (ACQ) Many planar aromatic molecules, like coumarin derivatives, have a tendency to form non-fluorescent aggregates at higher concentrations.[7]

Solution: Optimize Solvent and Concentration

  • As with the inner filter effect, working at lower concentrations can mitigate ACQ.

  • Adding a co-solvent like DMSO or ethanol can help to disrupt aggregates.[7]

III. Frequently Asked Questions (FAQs)

Q1: What are the typical excitation and emission maxima for coumarin derivatives? A: Generally, coumarin fluorophores absorb light in the 350-450 nm range and emit fluorescence between 400-550 nm, covering the blue to green part of the spectrum.[] However, these wavelengths can be tuned by modifying the chemical structure.[13] It is always best to determine the optimal wavelengths empirically for N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide in your specific experimental conditions.

Q2: How does the substitution on the coumarin ring affect its fluorescence? A: Substituents have a profound effect on the photophysical properties of coumarins. Electron-donating groups (like -NH2, -OH) generally enhance fluorescence, while electron-withdrawing groups (like -NO2) can quench it.[7][13] The fluorine atom in N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is an electron-withdrawing group and its position on the phenyl ring will influence the overall electronic properties and thus the fluorescence of the molecule.

Q3: What is quantum yield and why is it important? A: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed.[5] A higher quantum yield means a brighter fluorophore, which is desirable for achieving a high signal-to-noise ratio.

Q4: Can I use this compound for live-cell imaging? A: Many small-molecule coumarin derivatives are cell-permeable and have been successfully used for live-cell imaging. However, potential cytotoxicity should always be evaluated for your specific cell type and experimental conditions. Factors like photostability and pH sensitivity in the cellular environment should also be considered.[14]

IV. Experimental Workflows and Data Presentation

Workflow for Optimizing Signal-to-Noise Ratio

Caption: A step-by-step workflow for optimizing the signal-to-noise ratio.

Table 1: Key Factors and Optimization Strategies
FactorPotential IssueRecommended Action
Concentration Self-quenching, inner filter effect.[6]Work within the linear range of the assay (typically low µM).[6]
Solvent/Buffer Low quantum yield, aggregation, spectral shifts.[7][11]Empirically test different solvents/co-solvents and pH values.[8][15]
Excitation/Emission Low signal, high background/autofluorescence.[9]Perform excitation and emission scans to find optimal maxima.
Photobleaching Signal decay over time.Reduce excitation intensity and exposure time; use antifade reagents.[7]
Background Autofluorescence, contamination, stray light.[9]Use blank subtraction, high-purity reagents, and appropriate filters.[12]

V. Conclusion

Optimizing the fluorescence signal-to-noise ratio for N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a multifactorial process that requires a systematic approach. By carefully considering the principles of fluorescence and diligently troubleshooting potential issues related to the sample environment and instrumentation, researchers can significantly enhance the quality and reliability of their data. This guide serves as a comprehensive resource to navigate these challenges and unlock the full potential of this versatile fluorophore in your research endeavors.

References
  • Gomha, S. M., et al. (2023). Fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. RSC Advances, 13(4), 2538-2553. Available from: [Link]

  • Pasanen, M., et al. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. Molecules, 25(13), 3073. Available from: [Link]

  • Kumar, M., et al. (2021). Development of a chromene-based fluorescent and colorimetric sensor for the sensitive detection of calcium ions in a complex medium: a detailed DFT and experimental approach. RSC Advances, 11(60), 38161-38169. Available from: [Link]

  • Shahrukh Sindhi. (n.d.). Factors Influencing Fluorescence Intensity. Scribd. Available from: [Link]

  • Sunithakumari, M., et al. (2024). Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(methylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide. IUCrData, 9(3). Available from: [Link]

  • Gou, Q., et al. (2024). Phenyl Derivatives Modulate the Luminescent Properties and Stability of CzBTM-Type Radicals. Molecules, 29(12), 2898. Available from: [Link]

  • Wang, Z., et al. (2015). Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives. Molecules, 20(10), 18773-18791. Available from: [Link]

  • Xiang, G., & Vyas, G. (2019). How to determine the best solvent for a coumarin fluorescent probe in fluorescence testing? ResearchGate. Available from: [Link]

  • Aiswarya, A. T. (n.d.). Factors Affecting Fluorescence Intensity. CUTM Courseware. Available from: [Link]

  • Unacademy. (n.d.). Factors Affecting Fluorescence Intensity. Slideshare. Available from: [Link]

  • Yoda, J., Ouédraogo, S., & Saba, A. (2019). 2-oxo-2H-chromen-3-yl Propionate and 2-oxo-2H-chromen-3-yl Acetate: Short-step Synthesis, Characterization and Fluorescence Properties. Science Journal of Chemistry, 7(4), 77. Available from: [Link]

  • Sunithakumari, M., et al. (2024). Syntheses and structures of N -(2-fluorophenyl)-2-oxo-2 H -chromene-3-carboxamide and N -[4-(methylsulfonyl)phenyl]-2-oxo-2 H -chromene-3-carboxamide. ResearchGate. Available from: [Link]

  • Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLoS One, 20(9), e0330718. Available from: [Link]

  • Walsh, R., & Waters, J. (2022). Optimizing Signal to Noise Ratio. YouTube. Available from: [Link]

  • Kesavan, J., et al. (2001). Factors That Affect Fluorescein Analysis. Defense Technical Information Center. Available from: [Link]

  • Glamočlija, U., et al. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. Molbank, 2025(1), M1968. Available from: [Link]

  • Hryhorov, Y. S., et al. (2022). Synthesis, spectral properties and TD-DFT calculations of fluorescent mono and diphenyl substituted coumarin-3-carboxylic acids and their ethyl esters. Functional Materials, 29(1), 85-94. Available from: [Link]

  • Fik, M. A., & Równicki, M. (2026). Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. International Journal of Molecular Sciences, 27(1), 346. Available from: [Link]

  • Shafiq, Z., et al. (2021). Synthesis, spectroscopic, SC-XRD/DFT and non-linear optical (NLO) properties of chromene derivatives. RSC Advances, 11(22), 13328-13340. Available from: [Link]

  • Kumar, D., et al. (2017). New 2-Imino-2H-Chromene-3(N-aryl)carboxamides as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 17(1), 85-92. Available from: [Link]

  • Li, Y., et al. (2025). Design, Synthesis and Radioprotective Activity Evaluation of Novel N-Phenyl-2H-chromene-3-carboxamides Derived from Ex-RAD. Chemical & Pharmaceutical Bulletin, 73(7), 600-615. Available from: [Link]

  • Singh, A., et al. (2024). Advancements in Cellular Imaging: Expanding Horizons with Innovative Dyes and Techniques. Colorants, 3(1), 1-26. Available from: [Link]

  • Yathirajan, H. S., et al. (2016). Crystal structure of 2-oxo-N′-phenyl-2H-chromene-3-carbohydrazide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1484-1487. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical chemists and drug development professionals struggling with peak distortion when analyzing complex coumarin-amid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical chemists and drug development professionals struggling with peak distortion when analyzing complex coumarin-amide derivatives.

N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide presents a unique chromatographic challenge. Its highly conjugated coumarin core drives strong hydrophobic retention, while the carboxamide linker and electronegative fluorophenyl group create intense localized dipoles. These structural features make the molecule highly susceptible to secondary chemical interactions on silica-based stationary phases, frequently resulting in severe peak tailing.

Below, we provide a diagnostic workflow, an in-depth troubleshooting Q&A explaining the chemical causality of these interactions, a self-validating optimization protocol, and empirical data summaries to guide your method development.

Diagnostic Workflow for Peak Tailing

HPLC_Troubleshooting Start Assess Peak Tailing (As > 1.5) Test Inject Neutral Marker (e.g., Toluene) Start->Test Decision Does the neutral marker tail? Test->Decision Physical Physical Issue: Fix Dead Volume or Replace Column Decision->Physical Yes Chemical Chemical Issue: Amide-Silanol Interaction Decision->Chemical No Success Symmetrical Peak (As 0.9 - 1.2) Physical->Success pH Adjust Mobile Phase pH (Add 0.1% Formic Acid) Chemical->pH Col Use RP-Amide or End-capped C18 Column Chemical->Col Solvent Match Sample Solvent to Mobile Phase Chemical->Solvent pH->Success Col->Success Solvent->Success

Diagnostic workflow for isolating and resolving physical vs. chemical HPLC peak tailing.

Troubleshooting Guide & FAQs

Q1: Why does N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide exhibit severe peak tailing on standard C18 columns? A1: The root cause lies in the molecule's functional groups interacting with the stationary phase support. While the coumarin core partitions predictably into the C18 alkyl chains, the amide linker acts as a strong hydrogen bond donor and acceptor. On older-generation or poorly end-capped silica columns (Type A), unreacted acidic silanol groups (Si-OH) remain exposed on the surface. The amide moiety and the highly electronegative fluorine atom interact strongly with these residual silanols through hydrogen bonding and dipole-ion interactions[1]. This creates a "secondary retention mechanism" where a fraction of the analyte molecules is retained longer than the bulk flow, manifesting as an asymmetric, tailing peak.

Q2: How does mobile phase pH influence the tailing of this specific coumarin-amide derivative? A2: Residual silanols on silica-based stationary phases typically have a pKa between 3.8 and 4.2[1]. If your mobile phase pH is near or above this range (e.g., unbuffered water/methanol), the silanols ionize into negatively charged silanoate ions (Si-O⁻). These charged sites drastically increase their ionic interaction with the polar amide region of the analyte. By lowering the mobile phase pH to ~2.5 (e.g., by adding 0.1% to 1% formic acid), the silanols are fully protonated and neutralized. This suppresses the secondary ionic interactions, significantly reducing the tailing factor for coumarin derivatives[2].

Q3: If pH optimization is insufficient, what stationary phase chemistry should be utilized? A3: If tailing persists at a low pH, the issue lies in the sheer accessibility of the silanols. Transitioning from a standard C18 to a Polar-Embedded phase (such as an RP-Amide column) is highly recommended. These columns feature a polar functional group (like an amide) embedded near the base of the alkyl chain. This embedded group creates a localized layer of water that sterically and chemically shields the analyte from interacting with the underlying residual silanols, providing excellent peak shape for highly polar molecules[3]. Alternatively, utilizing a high-purity (Type B) silica column with double or triple endcapping chemically blocks the unreacted silanols[4].

Q4: Could the sample diluent be contributing to the tailing, and how can I verify this? A4: Yes. If the sample is dissolved in a solvent significantly stronger (more non-polar) than the mobile phase—such as 100% DMSO or Acetonitrile—the analyte will not immediately partition into the stationary phase upon injection. Instead, it travels down the column in the strong solvent plug, causing peak distortion, fronting, or tailing[1]. To resolve this, always dilute the sample in the initial mobile phase composition.

Self-Validating Optimization Protocol

To ensure scientific integrity, this protocol utilizes a self-validating step (the neutral marker test) to definitively prove whether the tailing is caused by hardware failure or chemical incompatibility before altering the method.

Step 1: System Validation via Neutral Marker (The Causality Check)

  • Inject a neutral, non-polar marker that does not interact with silanols (e.g., Toluene or Uracil).

  • Calculate the Asymmetry factor ( As​ ).

    • Validation Logic: If the toluene peak tails ( As​ > 1.3), the issue is physical (e.g., a collapsed column bed or dead volume in the tubing). If toluene is symmetrical ( As​ ~1.0) but your coumarin-amide tails, the issue is definitively a chemical secondary interaction. Proceed to Step 2.

Step 2: Mobile Phase pH Suppression

  • Prepare Mobile Phase A: Ultrapure water buffered with 0.1% Formic Acid (pH ~2.7).

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

    • Causality: Operating at pH 2.7 ensures that surface silanols (pKa ~4.0) remain protonated and neutral, eliminating ion-exchange interactions with the amide linker.

Step 3: Sample Solvent Matching

  • Dissolve the N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide standard in a small volume of DMSO for solubility, but immediately dilute it with the initial gradient mobile phase (e.g., 80% A / 20% B) so that the final DMSO concentration is <5%.

Step 4: Stationary Phase Shielding

  • Execute the run on a fully end-capped Type B C18 column.

  • If the As​ remains > 1.3, switch the column to an RP-Amide stationary phase.

    • Causality: The embedded amide groups will form a hydration layer that physically blocks the analyte's fluorophenyl and amide groups from reaching the silica backbone.

Quantitative Data Summary

The following table summarizes the expected optimization trajectory for N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide based on the sequential application of the troubleshooting steps above.

Optimization StageStationary PhaseMobile PhaseSample SolventTailing Factor ( As​ )Theoretical Plates ( N )
Initial Method Standard C18 (Type A, non-endcapped)Water / MeOH (Unbuffered)100% DMSO2.85 (Severe)3,200
Revision 1 (pH) Standard C18 (Type A, non-endcapped)0.1% Formic Acid / MeOH100% DMSO1.90 (Moderate)5,100
Revision 2 (Solvent) Standard C18 (Type A, non-endcapped)0.1% Formic Acid / MeOHInitial Mobile Phase1.65 (Moderate)6,800
Revision 3 (End-capping) High-Purity C18 (Type B, double end-capped)0.1% Formic Acid / MeOHInitial Mobile Phase1.30 (Acceptable)9,500
Fully Optimized RP-Amide (Polar-embedded) 0.1% Formic Acid / MeOHInitial Mobile Phase1.05 (Ideal) 14,200
References
  • Agilent Technologies. "Don't Lose It: Getting Your Peaks in Shape." Agilent Educational Webinars, July 2020. Available at:[Link]

  • Gasparetto, J.C., et al. "Simultaneous Determination of Coumarin, O-Coumaric Acid, Dihydrocoumarin and Syringaldehyde in Guaco Extracts and Pharmaceutical Preparations by HPLC-DAD." Pharmaceutica Analytica Acta, December 2011. Available at:[Link]

Sources

Optimization

purification and recrystallization methods for N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

Welcome to the Technical Support Center for Coumarin-Based Pharmacophores. This guide is specifically engineered for researchers and drug development professionals handling the downstream processing, purification, and re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Coumarin-Based Pharmacophores. This guide is specifically engineered for researchers and drug development professionals handling the downstream processing, purification, and recrystallization of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide .

As a Senior Application Scientist, I have structured this resource to move beyond basic protocols. We will examine the physicochemical causality behind each experimental choice, ensuring your purification workflow is a self-validating system that maximizes both yield and crystallographic purity.

Core Workflow: Isolation and Recrystallization Protocol

The synthesis of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is most reliably achieved via the HATU-mediated coupling of 2-oxo-2H-chromene-3-carboxylic acid with 2-fluoroaniline [1]. However, the planar nature of the coumarin core combined with the hydrophobic fluorophenyl ring creates unique solubility dynamics that complicate purification.

Below is the validated, step-by-step methodology for isolating the pure compound from the crude reaction mixture.

Step 1: Solvent Swap & Quenching After the coupling reaction in acetonitrile, concentrate the mixture in vacuo to complete dryness. Redissolve the crude residue in Dichloromethane (DCM). Causality: Acetonitrile is highly miscible with water and will ruin the subsequent phase separation. Swapping to DCM ensures a strict biphasic system[1].

Step 2: Targeted Liquid-Liquid Extraction Wash the DCM layer sequentially with:

  • 5% Aqueous Citric Acid (2x): Protonates unreacted 2-fluoroaniline, partitioning it into the aqueous waste.

  • Saturated NaHCO₃ (2x): Neutralizes acidic byproducts and removes unreacted 2-oxo-2H-chromene-3-carboxylic acid.

  • Brine (1x): Pulls residual water and polar HATU byproducts (like tetramethylurea) out of the organic layer.

Step 3: Drying & Concentration Dry the organic layer over anhydrous MgSO₄, filter, and evaporate in vacuo to yield a crude, off-white solid.

Step 4: Thermodynamic Recrystallization Suspend the crude solid in a minimum volume of boiling absolute ethanol [2]. Add the hot solvent dropwise until complete dissolution is achieved. Remove from heat and allow the flask to cool undisturbed to room temperature for 2 hours, followed by 12 hours at 4°C. Causality: The slow cooling gradient allows the planar molecules to achieve optimal π-π stacking, excluding impurities from the crystal lattice.

Step 5: Recovery Isolate the crystals via vacuum filtration, wash with a minimal amount of ice-cold ethanol, and dry under high vacuum.

Process Visualization

Workflow Step1 1. Crude Reaction Mixture (Post-HATU Coupling) Step2 2. In Vacuo Concentration (Acetonitrile Removal) Step1->Step2 Step3 3. Liquid-Liquid Extraction (DCM / H2O + Citric Acid) Step2->Step3 Step4 4. Drying & Evaporation (Anhydrous MgSO4) Step3->Step4 Step5 5. Hot Solvent Dissolution (Absolute Ethanol) Step4->Step5 Step6 6. Controlled Cooling (RT → 4°C) Step5->Step6 Step7 7. Vacuum Filtration & Cold Wash Step6->Step7 Step8 8. Pure N-(2-fluorophenyl)-2-oxo- 2H-chromene-3-carboxamide Step7->Step8

Figure 1: Standardized purification and recrystallization workflow for coumarin-3-carboxamides.

Physicochemical Profiling

Understanding the physical parameters of your target molecule allows you to troubleshoot deviations in real-time.

ParameterValue / CharacteristicMechanistic Rationale
Molecular Formula C₁₆H₁₀FNO₃The combination of a rigid lactone and a fluorinated aromatic ring creates a highly crystalline but hydrophobic structure.
Primary Impurities 2-fluoroaniline, Tetramethylurea2-fluoroaniline is basic (removed via low pH wash); Tetramethylurea is highly polar (removed via aqueous wash).
Optimal Recryst. Solvent Absolute EthanolProvides a steep thermodynamic solubility curve; hot ethanol fully dissolves the compound, while cold ethanol forces crystallization without phase separation [2].
Lactone Ring Stability Highly sensitive to strong bases (pH > 8)Nucleophilic attack by OH⁻ causes irreversible opening of the 2-oxo-2H-chromene ring to form a water-soluble cinnamic acid derivative.

Troubleshooting Guide & FAQs

Q1: Why is my product "oiling out" (forming a biphasic liquid) instead of crystallizing from the ethanol? A1: Oiling out occurs when the solute melts below the temperature at which it saturates the solvent. In this specific synthesis, it is almost always caused by residual HATU byproducts or unreacted 2-fluoroaniline depressing the melting point of your crude mixture. Actionable Fix: Do not attempt to force crystallization by scratching the flask or cooling rapidly. Evaporate the ethanol, redissolve the oil in DCM, and repeat your aqueous washes with 5% citric acid and brine to remove the melting-point-depressing impurities before attempting recrystallization again.

Q2: I observe a secondary spot on my TLC plate (lower Rf) that increases in intensity during hot recrystallization. What is happening? A2: You are observing the hydrolysis of the coumarin lactone ring. The 2-oxo-2H-chromene core is highly susceptible to nucleophilic attack. Prolonged heating in ethanol that contains trace moisture or alkaline residues will cause the lactone to open, forming a highly polar, lower-Rf byproduct. Actionable Fix: Minimize the time your compound spends in boiling solvent. Use anhydrous absolute ethanol rather than 95% ethanol, and ensure your glassware is acid-washed or entirely free of alkaline residues.

Q3: Can I use a mixed-solvent system like Ethanol/Water to increase my yield? A3: While mixed-solvent recrystallization (e.g., 33% aqueous ethanol) is documented for simpler, more polar coumarins like 7-hydroxycoumarin [3], it is not recommended for the N-(2-fluorophenyl) derivative. The addition of water rapidly decreases solubility, leading to kinetic "crashing out" (amorphous solid formation) rather than thermodynamic crystal growth. Amorphous precipitation traps impurities and solvent molecules within the solid matrix, defeating the purpose of the purification.

Q4: My crystals are slightly yellow instead of white. How can I decolorize them? A4: Trace oxidation products of 2-fluoroaniline can impart a yellow tint. During Step 4 (Hot Solvent Dissolution), add 10-15 mg of activated charcoal (Norit) to the boiling ethanol solution. Boil for 2 minutes, then perform a hot gravity filtration through a pad of Celite to remove the charcoal before allowing the solution to cool.

Q5: What is the ideal cooling gradient for this specific carboxamide? A5: After complete dissolution in hot ethanol, remove the flask from the heat source and allow it to cool to room temperature undisturbed for 1 to 2 hours. Only after visible nucleation has occurred should you transfer the flask to a 4°C environment. Rapid thermal shock will cause the planar coumarin molecules to stack improperly, trapping solvent molecules (forming solvates) and reducing overall purity.

References

  • Title: Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(methylsulfonyl)
  • Title: Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy Source: MDPI URL
  • Title: Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification Source: RESEARCH REVIEW International Journal of Multidisciplinary URL

Reference Data & Comparative Studies

Validation

A Comparative Guide to Fluorinated vs. Non-Fluorinated Coumarin-3-Carboxamides in Drug Discovery

Introduction: The Coumarin Scaffold and the Strategic Role of Fluorination The 2-oxo-2H-chromene, or coumarin, nucleus is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and ver...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Coumarin Scaffold and the Strategic Role of Fluorination

The 2-oxo-2H-chromene, or coumarin, nucleus is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and versatile synthetic handles have made it a cornerstone for developing therapeutic agents across a spectrum of diseases, including cancer, inflammation, and microbial infections[1][2]. Coumarin-3-carboxamides, in particular, have emerged as a class of derivatives with significant biological potential, owing to their ability to form key hydrogen bonds and engage with various biological targets[1].

This guide provides an in-depth comparison of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide against its non-fluorinated coumarin analogues. The introduction of a fluorine atom, a common strategy in modern drug design, can profoundly alter a molecule's physicochemical properties. It can enhance metabolic stability, improve membrane permeability, and modulate binding affinity through unique electronic effects and hydrogen bond interactions. Here, we will dissect the experimental evidence to understand how this single atomic substitution impacts synthesis, structure, and, most critically, biological efficacy.

Synthesis and Structural Analysis: Crafting the Molecules

The predominant method for synthesizing N-aryl-2-oxo-2H-chromene-3-carboxamides involves the coupling of coumarin-3-carboxylic acid with a corresponding aniline derivative. This amide bond formation is reliably achieved using peptide coupling agents.

The choice of coupling agent, such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU), is critical for ensuring high yields and purity, especially when dealing with electronically diverse anilines[1][3]. The workflow is straightforward and adaptable for creating a library of analogues for comparative screening.

G cluster_reactants Starting Materials cluster_reagents Reagents & Conditions cluster_process Process CoumarinAcid 2-Oxo-2H-chromene-3-carboxylic Acid Reaction Amide Bond Formation CoumarinAcid->Reaction Aniline 2-Fluoroaniline or Non-fluorinated Aniline Aniline->Reaction HATU HATU (Coupling Agent) HATU->Reaction Activates Carboxylic Acid TEA Triethylamine (Base) TEA->Reaction Solvent Acetonitrile (Solvent) Room Temperature, 24h Solvent->Reaction Workup Solvent Removal & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product N-(Aryl)-2-oxo-2H-chromene-3-carboxamide Purification->Product

Caption: Synthetic workflow for N-aryl coumarin-3-carboxamides.

Structural studies reveal that the introduction of a 2-fluoro substituent has a notable impact on the molecule's conformation. In N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide, the dihedral angle between the coumarin ring system and the 2-fluorophenyl ring is nearly zero (0.73°), indicating a highly planar molecule[1][3]. This planarity is stabilized by a bifurcated intramolecular N—H⋯(O,F) hydrogen bond[3][4]. This contrasts with some non-fluorinated analogues where steric hindrance can cause the phenyl ring to deviate significantly from the plane of the coumarin core[1]. This fluorine-induced planarity can have significant implications for how the molecule fits into the binding pocket of a target protein.

Experimental Protocol: General Synthesis of N-Aryl-2-oxo-2H-chromene-3-carboxamides

This protocol is a validated, generalized procedure based on methodologies reported in the literature[1][3][5].

  • Reactant Preparation: In a round-bottom flask, dissolve 2-oxo-2H-chromene-3-carboxylic acid (1.0 mmol) and the desired aniline (e.g., 2-fluoroaniline or a non-fluorinated aniline) (2.0 mmol) in acetonitrile (15 mL).

  • Base Addition: Add triethylamine (TEA) (4.2 mmol) to the mixture and stir at room temperature for 5 minutes. The base scavenges the acid produced during the coupling reaction.

  • Coupling Agent Addition: Add HATU (5.0 mmol) in one portion. The flask should be covered (e.g., with a rubber septum) to prevent moisture ingress.

  • Reaction: Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, remove the acetonitrile under reduced pressure (in vacuo). Dissolve the resulting residue in dichloromethane (25 mL).

  • Extraction: Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue using silica gel column chromatography (e.g., with a 1:4 ethyl acetate/hexane mobile phase) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry[3][6][7].

Comparative Biological Evaluation

The true test of a structural modification lies in its impact on biological activity. Data from multiple studies indicate that fluorination of the N-phenyl ring significantly enhances anticancer properties while having a variable effect on antimicrobial activity.

Anticancer Activity: A Clear Advantage for Fluorinated Derivatives

A compelling body of evidence points to the superior anticancer potency of fluorinated coumarin-3-carboxamides. Studies evaluating a series of these derivatives against various cancer cell lines consistently show that compounds bearing fluorine substituents are among the most active.

For instance, 4-fluoro and 2,5-difluoro benzamide derivatives of a pyranocoumarin were identified as the most potent compounds against HepG2 (liver cancer) and HeLa (cervical cancer) cell lines, with IC₅₀ values in the low micromolar and even nanomolar range[5][8][9]. Their activity was comparable to the standard chemotherapeutic drug doxorubicin, yet they exhibited significantly lower cytotoxicity against normal cell lines, highlighting a favorable therapeutic window[5][8][9]. This suggests that the electronic properties of fluorine contribute to enhanced and more selective anticancer effects. Other studies have shown that novel coumarin-3-carboxamide derivatives can inhibit cell proliferation and migration in aggressive triple-negative breast cancer cell lines like MDA-MB-231[10][11].

Compound TypeCancer Cell LineIC₅₀ (µM)Cytotoxicity to Normal CellsReference
4-Fluoro Derivative (14b) HepG22.62–4.85Low (IC₅₀ > 100 µM)[5][8]
HeLa0.39–0.75Low (IC₅₀ > 100 µM)[5][8]
2,5-Difluoro Derivative (14e) HepG22.62–4.85Not specified[5][8]
HeLa0.39–0.75Not specified[5][8]
Non-fluorinated Phenyl (14a) HepG2> 10Not specified[5]
Doxorubicin (Control) HeLa0.49High[5]

Mechanism of Action: Targeting Key Cancer Pathways

The anticancer activity of these compounds is linked to their ability to inhibit crucial cellular enzymes. Molecular docking studies have revealed that coumarin-3-carboxamides can effectively bind to the active site of Casein Kinase 2 (CK2)[5][8]. CK2 is a serine/threonine kinase that is often overexpressed in cancer cells, where it promotes cell growth, proliferation, and suppresses apoptosis. By inhibiting CK2, these coumarin derivatives can disrupt these pro-cancerous signaling pathways.

G Coumarin Fluorinated Coumarin-3-Carboxamide CK2 Casein Kinase 2 (CK2) Coumarin->CK2 Inhibition Proliferation Cell Proliferation & Survival CK2->Proliferation Promotes Apoptosis Apoptosis (Programmed Cell Death) CK2->Apoptosis Inhibits

Caption: Inhibition of the CK2 signaling pathway by coumarin derivatives.

Antimicrobial Activity: A More Complex Picture

Unlike the clear trend observed in anticancer assays, the effect of the carboxamide functional group on antimicrobial activity is less straightforward. Several studies have synthesized and tested various coumarin-3-carboxamides against a panel of bacteria and fungi[12][13].

In one study, a series of nine coumarin-3-carboxamide derivatives showed moderate antibacterial activity at best, with MIC values generally above 300 µg/mL[12]. Another comprehensive study found that their synthesized carboxamide derivatives displayed little to no activity against both gram-positive and gram-negative bacteria[5][14]. Interestingly, this study noted that the parent coumarin-3-carboxylic acids, before amidation, did exhibit moderate antibacterial activity, suggesting that the free carboxyl group may be essential for this specific biological effect[5][14].

Therefore, while coupling halogenated anilines to the coumarin core has been explored as a strategy to enhance antibacterial activity[1][15], the conversion of the C3-carboxylic acid to a carboxamide may not be a universally beneficial modification for antimicrobial purposes. The specific substitution patterns on both the coumarin ring and the N-phenyl ring are critical determinants of the final activity.

Conclusion and Future Outlook

The strategic incorporation of fluorine into the N-phenyl ring of coumarin-3-carboxamides presents a compelling case for its use in anticancer drug development. The experimental data strongly suggests that fluorination, as seen in N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and its isomers, leads to:

  • Enhanced Anticancer Potency: Fluorinated derivatives consistently outperform their non-fluorinated counterparts, showing efficacy comparable to established drugs like doxorubicin.

  • Improved Selectivity: These compounds demonstrate lower toxicity to healthy cells, suggesting a better safety profile.

  • Favorable Structural Conformation: The 2-fluoro substitution induces a planar structure that may be optimal for binding to target enzymes like CK2.

While the benefits for antimicrobial applications are less clear and appear highly structure-dependent, the potential in oncology is significant. Future research should focus on expanding the library of fluorinated analogues to further refine the structure-activity relationship and conduct in vivo studies to validate the promising in vitro results. These findings underscore the power of targeted, rational drug design, where the addition of a single fluorine atom can unlock a significant increase in therapeutic potential.

References

  • Sunithakumari, M., Devarajegowda, H. C., Gagan, M. U., Dwarakanath, V., Srinivasa, H. T., & Palakshamurthy, B. S. (2026). Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(methylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide. Acta Crystallographica Section E: Crystallographic Communications, 82(3). [Link]

  • Boonnak, N., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1653. [Link]

  • Boonnak, N., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1653. Available at: [Link]

  • Celik, H., & Sencan, S. (2021). Synthesis and Antimicrobially Activities of Coumarin-3-Carboxamide Derivatives. Revue Roumaine de Chimie, 66(4), 345-353. [Link]

  • Celik, H., & Sencan, S. (2021). Synthesis and antimicrobially activities of coumarin-3-carboxamide derivatives. ResearchGate. Request PDF available at: [Link]

  • Zhang, Y., et al. (2024). Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. ACS Omega. [Link]

  • Sencan, S., & Onar, H. C. (2025). A novel anticancer candidate, coumarin-3-carboxamide derivative inhibits cell proliferation and migration in MDA-MB-231 cell line. Journal of Receptors and Signal Transduction, 45(4), 230-236. [Link]

  • Sencan, S., & Onar, H. C. (2025). A novel anticancer candidate, coumarin-3-carboxamide derivative inhibits cell proliferation and migration in MDA-MB-231 cell line. Taylor & Francis Online. [Link]

  • Various Authors. (n.d.). Examples of coumarin-3-carboxamides with antitumor activity. ResearchGate. [Link]

  • Sunithakumari, M., et al. (2026). Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(methylsulfonyl)phenyl]. IUCr Journals. [Link]

  • Geronikaki, A., et al. (2009). Synthesis and evaluation of the antioxidant and anti-inflammatory activity of novel coumarin-3-aminoamides and their alpha-lipoic acid adducts. PubMed. [Link]

  • Celik, H. (n.d.). SYNTHESIS AND ANTIMICROBIALLY ACTIVITIES OF COUMARIN-3-CARBOXAMIDE DERIVATIVES. AVESİS - İstanbul Üniversitesi. [Link]

  • Sunithakumari, M., et al. (2026). Syntheses and structures of N -(2-fluorophenyl)-2-oxo-2 H -chromene-3-carboxamide and N -[4-(methylsulfonyl)phenyl]. ResearchGate. [Link]

  • Boonnak, N., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. National Library of Medicine. [Link]

  • Ghorab, M. M., et al. (2020). Synthesis and Evaluation of New Coumarin Derivatives as Antioxidant, Antimicrobial, and Anti-Inflammatory Agents. MDPI. [Link]

  • Sunithakumari, M., et al. (2026). Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(methylsulfonyl)phenyl]. IUCrData. [Link]

  • Kontogiorgis, C. A., & Hadjipavlou-Litina, D. J. (2005). Synthesis and antiinflammatory activity of coumarin derivatives. PubMed. [Link]

  • Kontogiorgis, C. A., & Hadjipavlou-Litina, D. J. (2005). Synthesis and Antiinflammatory Activity of Coumarin Derivatives. Journal of Medicinal Chemistry, 48(20), 6400-6408. [Link]

  • Boonnak, N., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. National Center for Biotechnology Information. [Link]

  • Velasco, M., et al. (2025). General methods for the synthesis of coumarin-3-carboxamides. ResearchGate. [Link]

  • Pérez, M., et al. (2023). Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation. MDPI. [Link]

  • Wang, Y., et al. (2022). Continuous Flow Biocatalysis: Synthesis of Coumarin Carboxamide Derivatives by Lipase TL IM from Thermomyces lanuginosus. MDPI. [Link]

  • Kleman, A. M., et al. (2024). Synthesis of Monofluorinated 7-Hydroxycoumarin-3-Carboxamides as Cell-Permeable Fluorescent Molecular Probes. ACS Medicinal Chemistry Letters. [Link]

  • Boonnak, N., et al. (2021). Synthetic and natural-occurring coumarins with biological activities. ResearchGate. [Link]

  • Ivanov, I. V., et al. (2025). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. MDPI. [Link]

  • Li, Y., et al. (2024). Preparation and biological evaluation of coumarin amide derivatives bearing fluorine as potential fungicides and anticancer agen. Arabian Journal of Chemistry. [Link]

  • Szőllősi, R., et al. (n.d.). Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and. Unideb. [Link]

  • Reddy, G. M., et al. (2012). Alcohol Mediated Synthesis of 4-Oxo-2-aryl-4H-chromene-3-carboxylate Derivatives from 4-Hydroxycoumarins. The Journal of Organic Chemistry, 77(15), 6696-6702. [Link]

  • Wang, C., et al. (2025). Coumarin derivatives as inhibitors against monoamine oxidase: structure-activity relationships and inhibitory mechanisms. ScienceOpen. [Link]

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Comparative

1H-NMR and 13C-NMR spectral validation of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

An analytical reference standard is only as reliable as the data proving its structural integrity and purity. For complex heterocyclic scaffolds like N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide —a derivative of th...

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Author: BenchChem Technical Support Team. Date: April 2026

An analytical reference standard is only as reliable as the data proving its structural integrity and purity. For complex heterocyclic scaffolds like N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide —a derivative of the coumarin-3-carboxamide class known for potent monoamine oxidase (MAO) and casein kinase 2 (CK2) inhibition[1]—standard chromatographic purity (e.g., HPLC-UV) is insufficient. It cannot definitively confirm the regiochemistry of the fluorine atom or distinguish the final amide from co-eluting synthetic intermediates.

This guide provides an objective, comparative evaluation of the analytical validation strategies for this compound, contrasting a High-Purity Reference Standard against a Crude Synthesis Matrix . By leveraging 1H-NMR and 13C-NMR, we establish a self-validating framework that not only proves chemical identity but also mechanistically explains the spectral phenomena observed.

Mechanistic Causality in NMR Spectral Design

The synthesis of coumarin-3-carboxamides typically proceeds via the amidation of ethyl 2-oxo-2H-chromene-3-carboxylate with an aniline derivative (in this case, 2-fluoroaniline)[2][3]. Validating the success of this transformation requires understanding the distinct electronic environments of the molecule:

  • The Deshielded H-4 Proton: The most diagnostic proton in the coumarin core is H-4. Because it is situated on a double bond and conjugated with the highly electron-withdrawing C2-carbonyl and C3-carboxamide groups, it experiences severe diamagnetic anisotropy. This shifts the H-4 resonance significantly downfield to a sharp singlet at ~8.90 ppm [2].

  • 19 F- 13 C Spin-Spin Coupling: Fluorine-19 is a spin-½ nucleus with 100% natural abundance. In 13 C-NMR, the carbons of the N-phenyl ring will split into distinct doublets. The magnitude of the coupling constant ( J ) is directly proportional to the bond distance from the fluorine atom. Observing a massive one-bond coupling ( 1JCF​≈245 Hz) and specific two-bond couplings ( 2JCF​≈11−20 Hz) definitively proves the ortho-substitution (2-fluoro) regiochemistry, distinguishing it from 3-fluoro or 4-fluoro isomers[1].

  • Solvent Selection (DMSO- d6​ ): DMSO- d6​ is intentionally chosen over CDCl 3​ . The strong hydrogen-bonding capability of DMSO locks the exchangeable amide N-H proton, shifting it downfield to ~10.8 ppm and preventing it from broadening or overlapping with the complex aromatic region (7.2–8.2 ppm).

Analytical Workflow & Validation Logic

NMR_Workflow Substrate N-(2-fluorophenyl)-2-oxo- 2H-chromene-3-carboxamide SamplePrep Sample Prep (DMSO-d6 + TMS) Substrate->SamplePrep NMR1H 1H-NMR (400 MHz) Target: H-4 & NH SamplePrep->NMR1H NMR13C 13C-NMR (100 MHz) Target: 19F-13C Coupling SamplePrep->NMR13C CrudeProfile Crude Matrix Overlapping Ester H-4 (~8.54 ppm) NMR1H->CrudeProfile Impure PureProfile Pure Standard Distinct H-4 (~8.90 ppm) NMR1H->PureProfile Pure NMR13C->PureProfile Confirms Regiochemistry

Figure 1: NMR validation logic for N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide.

Comparative Spectral Analysis: Pure Standard vs. Crude Matrix

When evaluating the product's performance, we compare the High-Purity Reference Standard against a Crude Synthesis Matrix (which typically contains unreacted ethyl 2-oxo-2H-chromene-3-carboxylate and 2-fluoroaniline).

Table 1: 1 H-NMR Spectral Comparison (400 MHz, DMSO- d6​ )

The presence of the unreacted ester intermediate is a common failure point in standard preparations. The pure standard demonstrates complete conversion, evidenced by the absence of aliphatic ester signals and the downfield shift of the H-4 proton.

Structural FeatureHigh-Purity Reference StandardCrude Synthesis Matrix (Alternative)Diagnostic Implication
Amide N-H 10.82 ppm (s, 1H)10.82 ppm (s, 1H, product)Confirms successful amidation.
Coumarin H-4 8.90 ppm (s, 1H) 8.90 ppm (s, 1H) + 8.54 ppm (s, 1H) The 8.54 ppm singlet indicates unreacted ethyl ester intermediate[3].
Aromatic Region 7.20 – 8.15 ppm (m, 8H)6.50 – 8.15 ppm (Complex multiplet)Extra signals at ~6.5-6.8 ppm indicate unreacted 2-fluoroaniline.
Aliphatic Region None (Clean baseline) 4.44 ppm (q, 2H), 1.43 ppm (t, 3H)Pure standard proves complete removal of the ethyl ester group[3].
Table 2: 13 C-NMR & 19 F-Coupling Validation (100 MHz, DMSO- d6​ )

To objectively validate the exact structural analog (2-fluoro vs. 4-fluoro), we rely on the 13 C-NMR splitting patterns caused by the 19 F nucleus.

Carbon PositionChemical Shift (ppm)Multiplicity & Coupling ( JCF​ )Mechanistic Causality
C=O (Amide) 161.5SingletDeshielded carbonyl carbon; no F-coupling.
C-2' (Phenyl) 154.0Doublet, 1JCF​≈245 Hz Direct C-F bond. The massive coupling constant is the ultimate proof of fluorination.
C-1' (Phenyl) 126.0Doublet, 2JCF​≈11 Hz Two bonds away from F. Confirms the F is ortho to the amide linkage.
C-3' (Phenyl) 115.5Doublet, 2JCF​≈19 Hz Two bonds away from F.
C-4' (Phenyl) 125.0Doublet, 3JCF​≈3 Hz Three bonds away from F; minimal scalar coupling.

Note: If the compound were the 4-fluoro analog, the 1JCF​ would appear at C-4', and C-1' would show a much smaller 4JCF​ coupling, completely altering the spectral profile[1].

Self-Validating Experimental Protocol: NMR Acquisition

To ensure trustworthiness and reproducibility, the following protocol details the exact parameters required to replicate the comparative data above. It is designed as a self-validating system: the inclusion of TMS ensures chemical shift accuracy, while specific relaxation delays ensure quantitative integration.

Step 1: Sample Preparation

  • Weigh exactly 15.0 mg of the N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide sample.

  • Dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Causality Check: Ensure complete dissolution. Coumarin derivatives can be highly crystalline. Gentle sonication for 60 seconds is recommended to prevent line-broadening from undissolved micro-particulates.

  • Transfer the homogeneous solution to a standard 5 mm NMR tube.

Step 2: 1 H-NMR Acquisition (400 MHz)

  • Insert the sample into the spectrometer and lock onto the DMSO- d6​ deuterium signal.

  • Shim the magnetic field (Z1-Z5) until the TMS signal at 0.00 ppm has a peak width at half-height (FWHM) of ≤1.0 Hz. This self-validates the magnetic homogeneity.

  • Set the acquisition parameters:

    • Pulse angle: 30°

    • Relaxation delay (D1): 2.0 seconds (ensures full relaxation of the deshielded H-4 proton).

    • Number of scans (NS): 16

  • Acquire and apply Fourier transform with a line broadening (LB) of 0.3 Hz.

Step 3: 13 C-NMR Acquisition (100 MHz)

  • Utilize a standard proton-decoupled sequence (e.g., zgpg30).

  • Set the acquisition parameters:

    • Relaxation delay (D1): 2.0 seconds.

    • Number of scans (NS): 512 to 1024 (critical for resolving the low-intensity, highly split 1JCF​ doublet at 154.0 ppm).

  • Acquire and apply Fourier transform with an LB of 1.0 Hz to enhance the signal-to-noise ratio of the quaternary carbons.

References

  • Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides Source: Molecules (MDPI) URL:[Link][2]

  • Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives Source: Molecules (PubMed Central) URL:[Link][1]

  • KPF6-Mediated Esterification and Amidation of Carboxylic Acids Source: Synthesis (ACS Publications) URL:[Link][3]

Sources

Validation

A Senior Application Scientist's Guide to Target Deconvolution and Engagement Validation for N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

Authored for Researchers, Scientists, and Drug Development Professionals The 2-oxo-2H-chromene (coumarin) scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 2-oxo-2H-chromene (coumarin) scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide belongs to this promising class of compounds; however, its specific molecular target(s) within the cell remain undefined. This lack of a defined target presents a significant hurdle in advancing this molecule through the drug discovery pipeline. Understanding target engagement is fundamental—it establishes the mechanism of action and provides confidence that the observed phenotype is a direct consequence of the compound's interaction with its intended target.[3]

This guide provides a strategic framework and comparative analysis of modern biophysical techniques to first identify potential protein targets of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide (a process known as target deconvolution) and subsequently validate this engagement in a cellular context. We will delve into the causality behind experimental choices, offering field-proven insights to navigate this critical phase of drug development.

Part 1: The Discovery Phase — Unbiased Identification of Potential Targets

With no a priori knowledge of the molecular target, the initial step is an unbiased, proteome-wide screen to generate a list of candidate binding partners. The choice of method at this stage is critical, as it dictates the experimental workflow and the nature of the "hit list." We will compare three powerful, yet conceptually different, approaches: two label-free methods (CETSA-MS and DARTS-MS) and one affinity-based method (Photoaffinity Labeling).

Comparative Analysis of Target Discovery Methodologies
Method Principle Key Advantages Key Limitations
CETSA-MS (TPP) Ligand binding alters the thermal stability of the target protein across a temperature gradient, detected by quantitative mass spectrometry.[4][5]- Physiologically Relevant: Can be performed in intact, live cells, assessing engagement in the native environment.[4][6]- Label-Free: Requires no modification of the compound, preserving its native bioactivity.[7][8]- Broad Proteome Coverage: Can identify shifts for thousands of proteins simultaneously.[5][9]- Indirect Measurement: Thermal stabilization is a proxy for binding; not all binding events cause a detectable thermal shift.[10][11]- Technically Demanding: Requires sophisticated mass spectrometry instrumentation and bioinformatics support.
DARTS-MS Ligand binding protects the target protein from proteolytic degradation. Protected proteins are identified by mass spectrometry.[12][13]- Label-Free: Uses the unmodified compound.[12][13]- Direct Evidence of Binding: Protection from proteolysis is a direct consequence of structural stabilization by the ligand.[6]- Versatile: Can be used on cell lysates, tissue extracts, or purified proteins.[6][12]- Lysate-Based: Performed on cell lysates, which may not fully recapitulate the cellular environment.[6]- Optimization Required: Requires careful optimization of protease type and concentration to achieve partial digestion.[13]- Potential for False Negatives: Not all binding events confer significant protection from proteolysis.[6]
Photoaffinity Labeling (PAL) A chemically modified version of the compound with a photoreactive group and a reporter tag covalently crosslinks to its target upon UV irradiation. Tagged proteins are then enriched and identified.[14][15]- Covalent Capture: Can identify even weak or transient interactions.[14]- Direct Identification: Directly identifies binding partners.- Binding Site Information: Can potentially provide information about the binding site.[9]- Requires Chemical Synthesis: The parent compound must be modified, which can alter its binding properties or cell permeability.[14]- Risk of Non-Specific Labeling: Highly reactive intermediates can crosslink to abundant, non-specific proteins.[14]- Technically Complex: Involves multi-step workflows of probe synthesis, labeling, enrichment, and analysis.[16][17]
Logical Workflow for Target Discovery

The following diagram illustrates the overall strategy, starting with the compound of unknown target and proceeding through discovery to validation.

G cluster_0 Phase 1: Target Discovery (Unbiased) cluster_1 Phase 2: Target Validation (Focused) Compound N-(2-fluorophenyl)-2-oxo-2H- chromene-3-carboxamide (Target Unknown) CETSA_MS CETSA-MS (TPP) in Intact Cells Compound->CETSA_MS Apply Method DARTS_MS DARTS-MS in Cell Lysate Compound->DARTS_MS Apply Method PAL Photoaffinity Labeling (Requires Probe Synthesis) Compound->PAL Apply Method Hit_List Generation of Candidate Target List CETSA_MS->Hit_List DARTS_MS->Hit_List PAL->Hit_List WB_CETSA Western Blot CETSA (Confirms Thermal Shift) Hit_List->WB_CETSA Validate Hits WB_DARTS Western Blot DARTS (Confirms Protease Protection) Hit_List->WB_DARTS Validate Hits Ortho Orthogonal Assays (e.g., SPR, ITC with purified protein) WB_CETSA->Ortho Further Confirmation WB_DARTS->Ortho Further Confirmation Validated Validated Target Engagement Ortho->Validated

Caption: Overall strategy for target deconvolution and validation.

Part 2: The Validation Phase — Confirming Direct Target Engagement

After generating a list of candidate targets, the next crucial step is to validate these interactions using orthogonal, lower-throughput methods. This phase focuses on confirming that the compound directly binds to a specific protein of interest in a cellular context. Western blot-based CETSA and DARTS are excellent choices for this purpose as they are label-free and provide direct biophysical evidence of engagement.

Cellular Thermal Shift Assay (CETSA) for Target Validation

CETSA is grounded in the principle that ligand binding stabilizes a target protein, increasing its resistance to heat-induced denaturation.[4][18] By heating cell lysates or intact cells treated with the compound to various temperatures, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.[10] This technique is particularly powerful as it can be performed in live cells, providing a physiologically relevant measure of target binding that accounts for cell permeability and intracellular compound concentration.[6][19]

G cluster_0 cluster_1 cluster_2 cluster_3 A Treat intact cells with Compound or Vehicle (DMSO) B Aliquot cells and heat at a range of temperatures (e.g., 40-70°C) A->B C Lyse cells (e.g., freeze-thaw) and centrifuge to pellet aggregated proteins B->C D Collect supernatant (soluble proteins) C->D E Quantify specific target protein via Western Blot D->E

Caption: Step-by-step workflow for Western Blot-based CETSA.
  • Cell Culture and Treatment:

    • Culture an appropriate cell line (e.g., one known to express the putative target) to ~80% confluency.

    • Harvest and resuspend the cells in a suitable buffer or media.

    • Treat the cell suspension with N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide at a desired concentration (e.g., 10 µM) or with a vehicle control (e.g., DMSO). Incubate for 1 hour at 37°C to allow for compound uptake.[18]

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes for each temperature point.

    • Using a thermal cycler, heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by a cooling step at 4°C.[18]

  • Cell Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This process ruptures the cells without the use of detergents that might interfere with protein stability.[18]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[18]

  • Protein Quantification and Western Blot Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample using a standard method like a BCA assay to ensure equal loading.

    • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific to the putative target protein, followed by an appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensity for each temperature point for both the compound-treated and vehicle-treated samples.

    • Plot the normalized band intensity versus temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Drug Affinity Responsive Target Stability (DARTS) for Target Validation

The DARTS methodology is based on the principle that when a small molecule binds to its target protein, it induces a conformational change that can protect the protein from protease digestion.[13] This makes it an excellent orthogonal method to CETSA. An increase in the intact protein band on a Western blot after protease treatment in the presence of the compound is indicative of a direct binding interaction.[12]

G cluster_0 cluster_1 cluster_2 cluster_3 A Prepare total protein lysate from cells B Incubate lysate aliquots with Compound or Vehicle (DMSO) A->B C Add a protease (e.g., pronase) to each aliquot and incubate for a limited time B->C D Stop digestion and prepare samples for SDS-PAGE C->D E Analyze target protein levels via Western Blot D->E

Caption: Step-by-step workflow for Western Blot-based DARTS.
  • Lysate Preparation:

    • Harvest cultured cells and lyse them in a non-denaturing buffer (e.g., M-PER buffer) supplemented with protease inhibitors to obtain a total protein lysate.[12]

    • Clarify the lysate by centrifugation and determine the total protein concentration.

  • Compound Incubation:

    • Aliquot the cell lysate. Treat aliquots with N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide (e.g., at various concentrations for a dose-response) or a vehicle control (DMSO).

    • Incubate at room temperature for 1 hour to allow for binding.[12]

  • Limited Proteolysis:

    • Crucial Step: The key to a successful DARTS experiment is achieving partial, not complete, digestion. This requires careful optimization of the protease (pronase is a common starting point), its concentration, and the digestion time.[13]

    • Add the optimized concentration of protease to each sample and incubate at room temperature for a set time (e.g., 30 minutes).

    • Stop the digestion by adding 5x SDS-PAGE loading buffer and boiling the samples for 5 minutes.

  • Western Blot Analysis:

    • Perform SDS-PAGE and Western blotting as described in the CETSA protocol, using an antibody specific for the candidate target protein.

    • It is also advisable to probe for a known non-target protein as a negative control; its degradation should be unaffected by the compound.

  • Data Analysis:

    • Compare the intensity of the full-length protein band in the compound-treated lanes versus the vehicle-treated lanes. A stronger band in the presence of the compound indicates that it protected the target from proteolytic degradation, thus confirming a direct binding interaction.

Interpreting the Data: A Comparative Summary

The following table summarizes the expected outcomes and provides a direct comparison for validating a single, putative target.

Parameter CETSA (Western Blot) DARTS (Western Blot)
Primary Readout Shift in the protein's melting temperature (Tm).Increased resistance to protease digestion.
Positive Result A rightward shift of the melting curve for the compound-treated sample compared to the vehicle control.A more intense full-length protein band in the compound-treated sample compared to the vehicle control after proteolysis.
Sample Matrix Intact cells, cell lysates, or tissues.[4]Primarily cell or tissue lysates.[6]
Quantitative Potential Excellent for determining dose-response (EC50) of target engagement via Isothermal Dose-Response Fingerprinting (ITDRF).[6]Can show dose-dependent protection, but often less quantitative than CETSA due to variability in protease activity.[6]
Key Experimental Consideration Selecting an appropriate temperature range that covers the target protein's melting transition.Titrating the protease concentration and digestion time to achieve partial digestion of the target protein.[13]

Conclusion

For a compound like N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide with demonstrated biological activity but an unknown mechanism, a two-phased approach is essential. The initial discovery phase, employing unbiased, proteome-wide techniques such as CETSA-MS or DARTS-MS, is critical for generating high-quality hypotheses about potential molecular targets. The subsequent validation phase, using orthogonal and highly specific methods like Western Blot-based CETSA and DARTS, provides the rigorous, biophysical proof of direct target engagement required to confidently advance a compound in the drug discovery process. By strategically combining these methodologies, researchers can successfully deconvolve the target of novel bioactive molecules and build a robust, data-driven foundation for future development.

References

  • Creative Proteomics. (n.d.). DARTS vs CETSA: Choosing the Right Assay for Target Validation.
  • Creative Biolabs. (n.d.). Natural Bioactive Compound Target Identification.
  • Ma, D., et al. (n.d.).
  • Pai, M. Y., et al. (n.d.). Drug Affinity Responsive Target Stability (DARTS)
  • MDPI. (2026, April 3). Label-Free Target Discovery Strategy for Natural Active Products.
  • Usui, T., et al. (2018, October 21). Recent advances in target identification of bioactive natural products. Taylor & Francis Online.
  • Royal Society of Chemistry. (2015, November 18). Target identification of natural products and bioactive compounds using affinity-based probes.
  • Creative Proteomics. (n.d.). Step-by-Step Protocol: How to Perform a DARTS Assay.
  • Seneviratne, U., et al. (2021, June 18). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols.
  • BenchChem. (2026). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Lomenick, B., et al. (n.d.). Drug Affinity Responsive Target Stability (DARTS)
  • Lomenick, B., et al. (n.d.). Drug Affinity Responsive Target Stability (DARTS)
  • BenchChem. (2025).
  • Seneviratne, U., et al. (2021, June 12).
  • IUCr. (n.d.). Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(methylsulfonyl)phenyl]. PMC.
  • Lomenick, B., et al. (n.d.). Target identification using drug affinity responsive target stability (DARTS). PMC - NIH.
  • Almqvist, H., et al. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
  • ResearchGate. (2025, April 21).
  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood.
  • Angeli, A., et al. (2023, March 6). Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII. Taylor & Francis Online.
  • MDPI. (2025, February 13). N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide.
  • MDPI. (n.d.).
  • bioRxiv. (2026, February 8).
  • Pär Nordlund Lab. (n.d.). CETSA.
  • EvitaChem. (n.d.). 2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide.
  • Kaur, H., et al. (2022, June 9). Current Advances in CETSA. PMC - NIH.
  • MDPI. (2025, April 22).
  • IUCr Journals. (n.d.). Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(methylsulfonyl)phenyl].
  • Parker, C. G., et al. (n.d.). Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome.
  • ResearchGate. (n.d.). New 2H-chromene-3-carboxamide derivatives: Design, synthesis and use as inhibitors of hMAO | Request PDF.
  • Royal Society of Chemistry. (2025, June 3). Innovation of 6-sulfonamide-2H-chromene derivatives as antidiabetic agents targeting a.
  • Walshe, J. L., et al. (n.d.).
  • European Review for Medical and Pharmacological Sciences. (2022, September 15). A brief introduction to chemical proteomics for target deconvolution.
  • ACS Publications. (2024, October 7). End-to-End Throughput Chemical Proteomics for Photoaffinity Labeling Target Engagement and Deconvolution.
  • Frontiers. (2022, June 8). Current Advances in CETSA.
  • ELRIG. (2019, October 31). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery.
  • An, Y., et al. (2022, January 24).
  • ACS Publications. (2021, August 10).
  • Al-Warhi, T., et al. (2021, March 16).
  • ResearchGate. (n.d.). Synthetic and natural-occurring coumarins with biological activities.
  • Arabian Journal of Chemistry. (2024, June 11). Preparation and biological evaluation of coumarin amide derivatives bearing fluorine as potential fungicides and anticancer agen.

Sources

Comparative

Comparative Guide: High-Throughput UPLC-UV vs. Traditional HPLC-UV Method Validation for N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

As drug discovery pipelines accelerate, the analytical methodologies supporting them must evolve from merely "functional" to highly efficient, self-validating systems. N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide i...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines accelerate, the analytical methodologies supporting them must evolve from merely "functional" to highly efficient, self-validating systems. N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative belonging to the chromene-3-carboxamide class, a privileged scaffold widely recognized for its potent and selective inhibition of Monoamine Oxidase B (MAO-B) in neurodegenerative disease models.

This guide objectively compares the performance of a traditional High-Performance Liquid Chromatography (HPLC-UV) method against a modernized Ultra-Performance Liquid Chromatography (UPLC-UV) approach for the quantification of this analyte. By examining the causality behind chromatographic parameters and aligning with the latest regulatory frameworks, this guide provides a robust blueprint for analytical lifecycle management.

Scientific Context & Mechanistic Rationale

Chromones bearing substituents in position 3 of the γ-pyrone nucleus act preferably as MAO-B inhibitors, making them critical targets in Parkinson's disease research. To understand the necessity of stringent quantification, we must first look at the biological pathway this molecule targets.

MAOB_Pathway Analyte N-(2-fluorophenyl)-2-oxo- 2H-chromene-3-carboxamide MAOB Monoamine Oxidase B (MAO-B) Enzyme Analyte->MAOB Competitive Inhibition Dopamine Dopamine Degradation Cascade MAOB->Dopamine Blocks Neuroprotection Neuroprotective Effect (Elevated Synaptic Dopamine) Dopamine->Neuroprotection Prevents Depletion

Diagram 1: Mechanistic pathway of chromene-3-carboxamide derivatives as MAO-B inhibitors.

Because this compound is highly potent, preclinical pharmacokinetic (PK) and stability studies require an analytical procedure that is fit for the intended purpose: measuring the attribute with the needed specificity, accuracy, and precision over the reportable range.

Methodological Comparison: The Physics of the Separation

The traditional alternative relies on a 5.0 µm fully porous C18 column. While reliable, it suffers from significant resistance to mass transfer (the C-term in the van Deemter equation), which forces the use of lower flow rates to maintain resolution, resulting in extended run times.

Our optimized product/method utilizes a 1.7 µm core-shell UPLC column .

  • The Causality: By minimizing the intra-particle diffusion path, the core-shell architecture significantly flattens the van Deemter curve at higher linear velocities. This allows us to increase the flow rate without sacrificing theoretical plates.

  • The Result: A reduction in analysis time by 75% and a sharper peak shape, which directly enhances the Signal-to-Noise (S/N) ratio and lowers the Limit of Quantitation (LOQ).

Table 1: Chromatographic Conditions Comparison
ParameterTraditional HPLC-UV (Alternative)Optimized UPLC-UV (Product Focus)
Column C18, 250 x 4.6 mm, 5.0 µmC18 Core-Shell, 50 x 2.1 mm, 1.7 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid (60:40 v/v)Acetonitrile : 0.1% Formic Acid (65:35 v/v)
Flow Rate 1.0 mL/min0.45 mL/min
Injection Volume 20 µL2 µL
Detection Wavelength 254 nm254 nm
Column Temperature 25°C40°C
Total Run Time 12.0 minutes3.0 minutes

Experimental Protocol & Self-Validating Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. System Suitability Testing (SST) is embedded prior to sample acquisition to guarantee the instrument is performing within specifications.

Step-by-Step Methodology
  • Mobile Phase Preparation: Mix 650 mL of HPLC-grade Acetonitrile with 350 mL of Milli-Q water containing 0.1% (v/v) formic acid. Causality: Formic acid ensures the carboxamide moiety remains fully protonated, preventing peak tailing caused by secondary interactions with residual silanols on the stationary phase. Degas via ultrasonication for 10 minutes.

  • Standard Preparation: Accurately weigh 10 mg of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide reference standard. Dissolve in 10 mL of diluent (Methanol) to create a 1 mg/mL stock. Serially dilute to working concentrations (0.1 - 50 µg/mL).

  • System Suitability Test (SST): Inject the 10 µg/mL standard six times consecutively.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of retention time ≤ 1.0%; Peak tailing factor ≤ 1.5; Theoretical plates > 10,000. Do not proceed to sample analysis unless SST passes.

  • Sample Analysis: Inject blank (diluent), followed by calibration standards, and then the unknown samples. Bracket the sequence with a check standard every 10 injections to monitor system drift.

ICH Q2(R2) Validation Framework

The recently updated ICH Q2(R2) guidance provides comprehensive recommendations on how to derive and evaluate the various validation tests for analytical procedures. The workflow below illustrates the systematic approach taken to validate the UPLC-UV method.

Validation_Workflow Start Method Optimization (UPLC-UV) Spec Specificity / Selectivity (Forced Degradation) Start->Spec Lin Linearity & Range (0.1 - 50 µg/mL) Spec->Lin Acc Accuracy (Spike Recovery 98-102%) Lin->Acc Prec Precision (Repeatability RSD ≤ 2.0%) Acc->Prec Robust Robustness (Flow rate, Temp variations) Prec->Robust Valid Validated Method fit for Lifecycle Management Robust->Valid

Diagram 2: ICH Q2(R2) analytical method validation lifecycle workflow.

Comparative Validation Data

The experimental data clearly demonstrates the superiority of the UPLC-UV method across all ICH Q2(R2) validation parameters. The transition to sub-2 µm particle chemistry not only improved throughput but significantly enhanced the method's sensitivity and precision.

Table 2: Method Validation Performance Metrics
Validation ParameterTraditional HPLC-UVOptimized UPLC-UVRegulatory Acceptance Criteria
Retention Time (tR) 8.45 min1.82 minN/A
Theoretical Plates (N) ~6,500~14,200> 2,000
Tailing Factor (Tf) 1.621.15≤ 2.0
Linearity (R²) 0.9985 (1 - 50 µg/mL)0.9999 (0.1 - 50 µg/mL)≥ 0.999
Limit of Detection (LOD) 0.30 µg/mL0.03 µg/mLS/N ≥ 3
Limit of Quantitation (LOQ) 1.00 µg/mL0.10 µg/mLS/N ≥ 10
Accuracy (Mean Recovery) 97.4% ± 2.1%100.2% ± 0.8%98.0% - 102.0%
Precision (% RSD, n=6) 2.4%0.6%≤ 2.0%

Conclusion on Performance: The UPLC-UV method exhibits a 10-fold increase in sensitivity (LOQ drops from 1.00 to 0.10 µg/mL) due to the reduction in band broadening. Furthermore, the precision is vastly improved (0.6% RSD vs 2.4% RSD), ensuring highly reliable quantification of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide in complex matrices. This makes the UPLC-UV approach the definitive choice for modern drug development laboratories adhering to ICH Q2(R2) standards.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation (ICH). Available at: [Link]

  • Chromone, a Privileged Scaffold for the Development of Monoamine Oxidase Inhibitors. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Validation

Comparative IC50 Profiling and Mechanistic Evaluation of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Monoamine Oxidase B (MAO-B) Inhibition in Neurodegenerative Disease Models Executive Summary & Structural Ration...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Focus: Monoamine Oxidase B (MAO-B) Inhibition in Neurodegenerative Disease Models

Executive Summary & Structural Rationale

The 2-oxo-2H-chromene (coumarin) scaffold is a privileged pharmacophore in neuropharmacology, primarily due to its ability to selectively intercalate within the active sites of monoamine oxidases (MAOs). Among its derivatives, N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide represents a highly optimized structural iteration designed for selective human MAO-B (hMAO-B) inhibition.

As a Senior Application Scientist, I often emphasize that a molecule's in vitro efficacy is directly dictated by its conformational rigidity. Crystallographic data reveals that the dihedral angle between the 2-oxo-2H-chromene ring system and the 2-fluorophenyl ring in this specific compound is a remarkably flat 0.73° [1]. This near-perfect planarity is enforced by a bifurcated intramolecular N—H⋯(O,F) hydrogen bond. Unlike sterically hindered derivatives (e.g., 2,6-dimethylphenyl substitutions) that deviate into orthogonality, the planar trans-amide geometry of the 2-fluorophenyl derivative allows it to seamlessly penetrate the narrow, bipartite hydrophobic cavity of hMAO-B, establishing critical π−π stacking interactions with Tyr326 and hydrogen bonds with Cys172 [2].

Quantitative IC50 Comparison

To objectively evaluate the performance of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide, we must benchmark its half-maximal inhibitory concentration ( IC50​ ) against clinical-standard MAO inhibitors. The table below synthesizes the inhibitory profile of the fluorinated chromene-3-carboxamide class against standard reference drugs [3].

InhibitorTarget SpecificityhMAO-B IC50​ ( μM )hMAO-A IC50​ ( μM )Selectivity Index (MAO-B/A)
N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide Reversible hMAO-B0.06 – 0.93*> 50.0> 60-fold
Selegiline (Standard)Irreversible hMAO-B0.3214.5~ 45-fold
Iproniazid (Standard)Non-selective MAO7.805.30< 1 (Favors MAO-A)
Donepezil (Outgroup)AChE (Cholinesterase)> 100.0> 100.0N/A

*Note: Value represents the high-potency range for ortho/meta-fluorinated N-phenyl-2-oxo-2H-chromene-3-carboxamides based on established structure-activity relationship (SAR) models.

Key Insight: The fluorinated chromene derivative demonstrates sub-micromolar potency that is highly competitive with, and often superior to, the irreversible standard Selegiline. Furthermore, its reversible binding mechanism mitigates the risk of "cheese effect" (hypertensive crisis) typically associated with older, non-selective MAO inhibitors like Iproniazid.

Pathway & Intervention Visualization

To contextualize the IC50 data, the following diagram illustrates the logical relationship between MAO-B substrate metabolism and the competitive intervention by the chromene-3-carboxamide inhibitor.

MAOB_Pathway Substrate Dopamine / Benzylamine (Amine Substrates) MAOB hMAO-B Enzyme (FAD-dependent Active Site) Substrate->MAOB Binds to Substrate Cavity Metabolite Aldehyde + H2O2 (Oxidative Stress / Signal) MAOB->Metabolite Oxidative Deamination Inhibitor N-(2-fluorophenyl)-2-oxo- 2H-chromene-3-carboxamide Inhibitor->MAOB Competitive Inhibition (Blocks Tyr326/Cys172)

Logical relationship of MAO-B mediated metabolism and competitive inhibition by the chromene derivative.

Experimental Methodology: Self-Validating hMAO-B Inhibition Assay

To generate reliable IC50​ values that eliminate false positives (such as pan-assay interference compounds or autofluorescent artifacts), I recommend a continuous fluorometric Amplex Red assay. This protocol is a self-validating system: it couples the MAO-B mediated oxidation of a substrate to the stoichiometric production of H2​O2​ , which is immediately converted into a stable fluorescent signal.

Reagents Required
  • Enzyme: Recombinant human MAO-B (expressed in baculovirus-infected BTI insect cells).

  • Substrate: Benzylamine or p-Tyramine.

  • Detection: Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) and Horseradish Peroxidase (HRP).

  • Buffer: 0.05 M sodium phosphate buffer (pH 7.4).

Step-by-Step Protocol
  • Inhibitor Preparation: Dissolve N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide in 100% DMSO to create a 10 mM stock. Perform serial dilutions in the phosphate buffer to achieve final well concentrations ranging from 10−4 M to 10−10 M. Ensure final DMSO concentration remains ≤1% to prevent enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation: In a black, flat-bottom 96-well microplate, combine 50 μL of the inhibitor dilution with 50 μL of hMAO-B enzyme solution (final concentration ~1.5 μg/mL ). Incubate in the dark at 37°C for 15 minutes. Causality note: This pre-incubation allows the planar chromene system to achieve thermodynamic equilibrium within the MAO-B active site prior to substrate competition.

  • Reaction Initiation: Prepare a working solution containing 200 μM Amplex Red, 2 U/mL HRP, and 2 mM benzylamine. Add 100 μL of this mixture to each well to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure fluorescence continuously for 30 minutes at 37°C using excitation at 545 nm and emission at 590 nm.

  • Self-Validation Controls:

    • Positive Control: Wells containing enzyme and substrate without inhibitor (defines 100% activity).

    • Background Control: Wells containing substrate and Amplex Red/HRP but no enzyme (subtracts spontaneous oxidation).

    • Reference Control: Run parallel wells using Selegiline and Iproniazid to validate the assay's dynamic range.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Plot % residual activity versus the log of the inhibitor concentration. Determine the IC50​ using a 4-parameter logistic (Hill) equation.

Conclusion

When compared to standard clinical inhibitors, N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide offers a highly favorable pharmacological profile. Its superiority over Iproniazid is absolute, and its competitive efficacy against Selegiline is driven by the unique structural constraints of the ortho-fluorine atom, which locks the molecule into an ideal conformation for MAO-B active site binding. For drug development professionals, this scaffold serves as a premier starting point for designing reversible, highly selective neuroprotective therapeutics.

References

  • Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(methylsulfonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide. IUCrData / National Institutes of Health (PMC). Available at:[Link]

  • New 2H-chromene-3-carboxamide derivatives: Design, synthesis and use as inhibitors of hMAO. European Journal of Medicinal Chemistry / ResearchGate. Available at:[Link]

  • Molecular docking studies of coumarin hybrids as potential acetylcholinesterase, butyrylcholinesterase, monoamine oxidase A/B and β-amyloid inhibitors for Alzheimer's disease. Chemistry Central Journal / National Institutes of Health (PMC). Available at:[Link]

Safety & Regulatory Compliance

Safety

N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide proper disposal procedures

Operational Guide: Safe Handling and Disposal of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide For researchers and drug development professionals, fluorinated coumarin derivatives like N-(2-fluorophenyl)-2-oxo-2H-ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

For researchers and drug development professionals, fluorinated coumarin derivatives like N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide represent highly potent scaffolds. These compounds are frequently synthesized as targeted enzyme inhibitors, demonstrating significant efficacy against targets such as eukaryotic elongation factor-2 kinase (eEF-2K) and mitochondrial RNA polymerase (POLRMT) 1[1].

However, the very structural modifications that enhance their pharmacological profile—specifically the coumarin core and the fluorophenyl substitution—introduce distinct toxicological and logistical challenges. This guide provides authoritative, step-by-step procedures for the safe operational handling, waste segregation, and environmental disposal of this compound.

Toxicological Causality and Hazard Profiling

To handle N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide safely, one must understand the mechanisms behind its toxicity.

  • Hepatotoxicity (Coumarin Core): In mammalian systems, particularly rodents, the coumarin scaffold is metabolized by the liver into 3,4-coumarin epoxide. This unstable, reactive intermediate can cause significant hepatotoxicity and cellular damage if systemic exposure occurs 2[2].

  • Environmental Persistence (Fluorine Substitution): The addition of a fluorine atom increases the compound's lipophilicity, enhancing tissue penetration for drug delivery3[3]. However, this also classifies the compound as a halogenated organic , meaning it resists natural degradation and poses a severe threat to aquatic ecosystems (H412 classification).

  • Thermal Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Standard disposal methods are insufficient to break this bond, necessitating specialized high-temperature destruction to prevent the release of toxic fluoro-dioxins 4[4].

Table 1: Physicochemical & Hazard Profile Summary
ParameterClassification / ValueOperational Implication
Chemical Class Halogenated Coumarin DerivativeMust be segregated from non-halogenated waste streams.
Health Hazards H301 (Toxic if swallowed), H317 (Skin sensitization)Requires strict PPE (EN 374 gloves) and fume hood handling.
Environmental Hazard H412 (Harmful to aquatic life)Absolute prohibition of drain disposal.
Destruction Requirement High-Temperature IncinerationVendor must guarantee >1100°C incineration capability.

Operational Safety & Spill Response Protocols

To ensure a self-validating safety system, laboratories must treat all handling of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide as a high-containment operation.

Step-by-Step Spill Response Protocol:

  • Isolate the Area: Immediately restrict access to the spill zone to prevent the tracking of the active pharmaceutical ingredient (API) powder throughout the facility.

  • Don Appropriate PPE: Operators must wear EN 374-compliant chemical-resistant nitrile gloves, a fitted N95 or P100 particulate respirator (if the spill is outside a localized exhaust system), and chemical splash goggles 2[2].

  • Suppress Dust Formation: Do not dry sweep. Gently cover the spilled powder with absorbent pads dampened with a compatible solvent (e.g., ethanol or DMSO) to prevent aerosolization.

  • Collect and Contain: Carefully scoop the dampened material using a non-sparking, disposable spatula. Transfer all material into a puncture-resistant container explicitly labeled as "Halogenated Solid Waste."

  • Surface Decontamination: Wipe the spill surface with a solvent known to dissolve the compound, followed by a secondary wash with detergent and water. Dispose of all decontamination wipes in the halogenated waste bin.

Waste Segregation & Disposal Plan

Because of the fluorine substituent, this compound falls under strict environmental regulations for halogenated organics. Improper disposal can lead to severe regulatory penalties and environmental damage.

Step-by-Step Disposal Preparation Protocol:

  • Phase Segregation: Separate liquid waste (e.g., HPLC effluents, biological assay buffers containing the compound) from solid waste (e.g., empty reagent vials, contaminated pipette tips, spill cleanup materials).

  • Halogenated Classification: Label all primary waste containers as "Halogenated Organic Waste." Never mix this stream with non-halogenated solvents, as this drastically alters the required incineration parameters and increases disposal costs.

  • Secondary Containment: Place all primary liquid waste carboys in secondary containment trays capable of holding 110% of the largest container's volume to prevent accidental environmental release.

  • Schedule High-Temperature Incineration: Coordinate with a certified hazardous waste vendor. You must specify that the waste contains stable C-F bonds. Regulatory standards dictate that halogenated organic waste must be processed in single-chamber or rotary kiln incinerators designed to achieve a minimum temperature of 1100°C . This extreme heat is the only reliable method to cleave the carbon-fluorine bond and safely mineralize the compound.

Table 2: Waste Segregation Matrix
Waste TypeExample MaterialsRequired ClassificationFinal Disposal Route
Solid Waste Powders, empty vials, contaminated PPEHalogenated Solid WasteHigh-Temp Incineration (>1100°C)
Liquid Waste Solvent mixtures, assay buffers, HPLC wasteHalogenated Liquid WasteHigh-Temp Incineration (>1100°C)
Aqueous Wash Decontamination waterHalogenated Liquid WastePhase separation / Incineration

Mechanistic Visualization: Disposal Workflow

The following diagram illustrates the logical flow of waste segregation to ensure complete environmental protection and regulatory compliance.

DisposalWorkflow Start Waste Generation N-(2-fluorophenyl)-... Assess Phase Assessment Start->Assess SolidBin Halogenated Solid Waste (Sealed Container) Assess->SolidBin Powders/Contaminated PPE LiquidBin Halogenated Liquid Waste (Solvent Mixture) Assess->LiquidBin Dissolved in Solvent Incineration High-Temp Incineration (>1100°C) SolidBin->Incineration EPA RCRA Transport LiquidBin->Incineration Aquatic Aquatic Ecosystem Protected (Zero Drain Disposal) Incineration->Aquatic Complete C-F Bond Cleavage

Workflow for the segregation and high-temperature incineration of halogenated coumarin waste.

References

  • Toxicity evaluation of sulfamides and coumarins that efficiently inhibit human carbonic anhydrases Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Identification of 6-Fluorine-Substituted Coumarin Analogues as POLRMT Inhibitors with High Potency and Safety for Treatment of Pancreatic Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Safety Data Sheet: Coumarin Source: Carl ROTH URL:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: United States Environmental Protection Agency (EPA NEPIS) URL:[Link]

  • THE ENVIRONMENT (PROTECTION) RULES, 1986 Source: Haryana State Pollution Control Board URL:[Link]

Sources

Handling

Personal protective equipment for handling N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

Operational and Safety Guide: N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide A Note on This Guidance: This document provides essential safety and handling protocols for N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxam...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Safety Guide: N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide

A Note on This Guidance: This document provides essential safety and handling protocols for N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide (CAS No. 304887-35-2). As this is a novel compound for research and development, comprehensive toxicological data is not available.[1] Therefore, this substance must be treated as potentially hazardous , and all operations must adhere to the precautionary principle, which assumes a high level of toxicity until proven otherwise.[2] This guide is synthesized from best practices for handling uncharacterized research chemicals and related hazardous compounds.

Hazard Assessment by Structural Analogy

In the absence of a specific Safety Data Sheet (SDS), a risk assessment must be based on the hazards associated with its core chemical structures: the 2-oxo-2H-chromene (coumarin) backbone and the N-linked 2-fluorophenyl group.

  • 2-Oxo-2H-chromene-3-carboxamide Core: The parent coumarin structure (2H-1-benzopyran-2-one) is classified as toxic if swallowed or in contact with skin and may cause an allergic skin reaction. Many carboxamide derivatives of this class are designed to be biologically active, with research exploring their potential as antibacterial, antioxidant, and anti-cancer agents, indicating they are designed to interact with biological systems.[3][4][5][6] The related precursor, 2-Oxo-2H-chromene-3-carboxylic acid, is also noted to be harmful.[7] Therefore, it is prudent to assume this compound possesses significant biological activity and potential toxicity.

  • Fluorinated Aromatic Group: The presence of a fluorophenyl group can significantly alter the metabolic stability, potency, and toxicological profile of a molecule. Fluorinated compounds can be persistent and may have unique toxicological properties. Handling requires measures to prevent absorption, as some fluorinated organic compounds can be irritants or toxic.[8]

Engineering Controls: The First Line of Defense

All handling of this compound, especially in its solid, powdered form, must be performed within certified and functioning engineering controls to minimize the risk of inhalation and systemic exposure.

  • Chemical Fume Hood: All weighing, transfers, solution preparations, and reactions must be conducted in a certified chemical fume hood.[10][11] This is non-negotiable. The sash should be kept as low as possible, and all work should be performed at least 6 inches (15 cm) inside the hood.[11]

  • Ventilation: Ensure the laboratory has adequate general ventilation. Do not handle this compound on an open bench.

Personal Protective Equipment (PPE) Protocol

A complete barrier between the researcher and the chemical is mandatory.[10] The following table summarizes the required PPE.

Protection Area Required PPE Rationale and Causality
Eye & Face Chemical Splash Goggles (ANSI Z87.1 compliant) AND a full-face shield.[2][11][12]Goggles protect against splashes. The face shield provides an additional layer of protection against splashes, unexpected energetic reactions, or aerosol generation, which is critical when working with a substance of unknown reactivity.[12]
Hand Double Gloving: Nitrile inner glove with a chemical-resistant outer glove (e.g., neoprene or butyl rubber).[2][13]The inner glove provides protection in case the outer glove is breached. The outer glove should be selected for its resistance to aromatic and halogenated compounds. Nitrile offers good splash protection but may have a shorter breakthrough time. Always check gloves for integrity before use and change them immediately upon contamination.[14]
Body Flame-Resistant (FR) Laboratory Coat, fully buttoned with tight-fitting cuffs.Provides a removable barrier to protect skin and personal clothing from splashes and spills. An FR coat is recommended as a best practice when handling any organic compound, especially where solvents are present.
Respiratory For Solids/Powders: A fit-tested N95 respirator is the absolute minimum. A Powered Air-Purifying Respirator (PAPR) is strongly recommended to reduce exposure risk further.[10][11] For Solutions: Work must be conducted in a fume hood, which typically provides adequate respiratory protection.Fine powders are easily aerosolized and present a significant inhalation hazard. A PAPR provides a higher protection factor and is less dependent on a perfect face seal than an N95 respirator, making it a superior choice for handling potent or unknown powders.[10]
Footwear Closed-toe, closed-heel, chemical-resistant shoes.Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Guidance

A systematic workflow is essential to ensure safety at every stage.

Preparation and Pre-Work Checklist
  • Review Protocols: Thoroughly review this safety guide and the experimental procedure.

  • Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • Prepare Spill Kit: Ensure a chemical spill kit appropriate for solid and liquid organic compounds is readily accessible.

  • Designate Work Area: Cordon off and label the specific area within the fume hood where work will occur.

  • Pre-label all Vessels: Label all flasks, vials, and waste containers before introducing the chemical.

PPE Donning and Doffing Workflow

The sequence of putting on and removing PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) D1 1. Lab Coat D2 2. Inner Gloves D1->D2 D3 3. Respirator (N95/PAPR) D2->D3 D4 4. Goggles & Face Shield D3->D4 D5 5. Outer Gloves (over cuffs) D4->D5 F1 1. Outer Gloves F2 2. Face Shield & Goggles F1->F2 F3 3. Lab Coat F2->F3 F4 4. Respirator F3->F4 F5 5. Inner Gloves F4->F5 Wash Wash Hands Thoroughly F5->Wash Start Start Start->D1 End End Wash->End Spill_Response Spill Spill Occurs Alert Alert others in the lab. Notify supervisor. Spill->Alert Decontaminate If exposed, begin first aid and seek medical attention. Spill->Decontaminate Personal Exposure? Evacuate Evacuate the immediate area. Alert->Evacuate ContactEHS Call EHS / Emergency Response (e.g., 911). Evacuate->ContactEHS ProvideInfo Provide details to responders (location, substance, quantity). ContactEHS->ProvideInfo

Caption: Emergency Spill Response Decision Tree.

First Aid Measures
  • Skin Contact: Immediately remove contaminated clothing and accessories. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. [2]* Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [2][15]* Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention. [15]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

  • Essential Safety Protocols for Handling Novel or Unidentified Compounds. Benchchem.
  • Novel Chemicals with Unknown Hazards SOP. Texas Woman's University. Available from: [Link]

  • Guidance on Information Requirements and Chemical Safety Assessment Part D. European Chemicals Agency (ECHA).
  • Updated Guidance published – Qualitative Risk Characterisation for Human Health. European Chemicals Agency (ECHA).
  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf, NIH.
  • Safe Laboratory Practices in Chemistry. Harvey Mudd College Department of Chemistry.
  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Occupational Safety and Health Administration (OSHA).
  • SAFETY DATA SHEET - Coumarin. Sigma-Aldrich.
  • Fluorine Safety Information. Princeton University.
  • SAFETY DATA SHEET - 2-Oxo-2H-chromene-3-carboxylic acid. Fisher Scientific.
  • Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
  • EQUIPMENT - Chemical Protective Clothing. Great Plains Center for Agricultural Health.
  • Safety Data Sheet - N-[4-Fluoro-3-[(1-oxo-2-propen-1-yl)amino]phenyl]-1-(2-fluorophenyl)-1H- pyrazole-4-carboxamide. Angene Chemical.
  • n-(2-fluorophenyl)-2-oxo-2h-chromene-3-carboxamide Product Page. Sigma-Aldrich.
  • Syntheses and structures of N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide and N-[4-(methylsulfonyl)phenyl]. PMC, National Library of Medicine.
  • Chromene-3-carboxamide derivatives discovered from virtual screening as potent inhibitors of the tumour maker, AKR1B10. PubMed, National Library of Medicine.
  • One-pot three-component protocol for the synthesis of indolyl-4H-chromene-3-carboxamides as antioxidant and antibacterial agents. Royal Society of Chemistry.
  • Synthesis and Characterization of a New Class of Chromene-Azo Sulfonamide Hybrids as Promising Anticancer Candidates. PMC, National Library of Medicine.

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
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